Triethyl phosphonoacetate
描述
Structure
2D Structure
属性
IUPAC Name |
ethyl 2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBFICZYGKNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041573 | |
| Record name | Triethyl phosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Acros Organics MSDS] | |
| Record name | Triethyl phosphonoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19899 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
867-13-0 | |
| Record name | Triethyl phosphonoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl phosphonoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyl phosphonoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl phosphonoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(diethoxyphosphinyl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethyl phosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl phosphonoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYL PHOSPHONOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/022826171T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Triethyl Phosphonoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triethyl phosphonoacetate is a pivotal reagent in organic synthesis, most notably for its role in the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated esters. Its synthesis is a cornerstone of organophosphorus chemistry, primarily achieved through the Michaelis-Arbuzov reaction. This guide provides an in-depth examination of the synthesis mechanism, detailed experimental protocols, and relevant quantitative data.
Core Synthesis Pathway: The Michaelis-Arbuzov Reaction
The predominant method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602), in this case, triethyl phosphite, with an alkyl halide, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the ethyl haloacetate.[3][4][5] This is followed by a subsequent dealkylation of the resulting phosphonium (B103445) salt intermediate by the displaced halide ion to yield the final phosphonate (B1237965) product.[3][6]
Reaction Mechanism
The mechanism of the Michaelis-Arbuzov reaction for the synthesis of this compound can be visualized as a two-step process:
References
- 1. Page loading... [wap.guidechem.com]
- 2. youtube.com [youtube.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. Arbuzov Reaction [organic-chemistry.org]
Triethyl phosphonoacetate chemical properties
An In-depth Technical Guide to the Chemical Properties of Triethyl Phosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TEPA) is a widely utilized organophosphorus reagent in modern organic synthesis. It is a colorless to light yellow liquid primarily known for its critical role in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the formation of carbon-carbon double bonds.[1][2] This reaction offers significant advantages over the traditional Wittig reaction, including typically higher E-alkene selectivity and the facile removal of its water-soluble phosphate (B84403) byproduct.[3][4] The stabilized phosphonate (B1237965) carbanion generated from TEPA is a soft nucleophile, reacting predictably with a wide range of aldehydes and ketones to yield α,β-unsaturated esters.[5][6] Its acidic α-proton is readily abstracted by a variety of bases, making it a versatile tool in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.[1]
Physical and Chemical Properties
This compound is a stable liquid under standard conditions.[] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇O₅P | [][8][9] |
| Molecular Weight | 224.19 g/mol | [][8][9] |
| CAS Number | 867-13-0 | [8][9][10] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | -24 °C | [8][9] |
| Boiling Point | 142-145 °C at 9 mmHg | [9][10] |
| Density | 1.13 g/mL at 25 °C | [9][10] |
| Refractive Index (n²⁰/D) | 1.431 | [9][10] |
| Flash Point | >112 °C (>233.6 °F) | [11] |
| Solubility | Slightly miscible with water | [1][9] |
Spectroscopic Data
The structural features of this compound give rise to a characteristic spectroscopic signature. The presence of phosphorus (³¹P, 100% natural abundance) results in observable coupling in both ¹H and ¹³C NMR spectra, which is a key diagnostic feature.[12]
| Spectrum Type | Chemical Shift (δ) and Coupling Constants (J) | Assignment | Source(s) |
| ¹H NMR | δ 4.17 (m, 6H) | -OCH₂ CH₃ (ester and phosphonate) | [12] |
| δ 2.97 (d, J ≈ 20-22 Hz, 2H) | P-CH₂ -C=O | [12] | |
| δ 1.35 (t, J ≈ 7 Hz, 6H) | -OCH₂CH₃ (phosphonate) | [12] | |
| δ 1.29 (t, J ≈ 7 Hz, 3H) | -OCH₂CH₃ (ester) | [12] | |
| ¹³C NMR | δ 165.7 (d, J ≈ 6 Hz) | C =O (ester carbonyl) | [12] |
| δ 62.6 (d, J ≈ 6 Hz) | C H₂ (phosphonate ethoxy) | [12] | |
| δ 61.4 | C H₂ (ester ethoxy) | [12] | |
| δ 34.3 (d, J ≈ 134 Hz) | P-C H₂-C=O | [12] | |
| δ 16.4 (d, J ≈ 7 Hz) | C H₃ (phosphonate ethoxy) | [12] | |
| δ 14.1 | C H₃ (ester ethoxy) | [12] | |
| ³¹P NMR | δ ~16-18 | (EtO)₂P (O)CH₂CO₂Et | [13] |
| IR (P=O stretch) | ~1260-1290 cm⁻¹ | P=O | [14] |
Core Reactivity: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is the cornerstone of this compound's utility.[3][5] The reaction proceeds via a well-defined mechanism, beginning with the deprotonation of the phosphonate at the α-carbon to form a stabilized carbanion (an ylide).[3] This nucleophilic carbanion then adds to an aldehyde or ketone, forming a tetrahedral intermediate.[5] This intermediate subsequently undergoes cyclization to an oxaphosphetane, which rapidly eliminates a water-soluble dialkyl phosphate salt to furnish the alkene product.[3][15] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[3][6]
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
Example: Synthesis of Ethyl Cyclohexylideneacetate via the HWE Reaction
This protocol is adapted from the robust procedure published in Organic Syntheses.[16] It details the reaction of this compound with cyclohexanone (B45756).
Materials and Equipment:
-
This compound (0.33 mol)
-
Sodium hydride (NaH), 50% dispersion in mineral oil (0.33 mol)
-
Cyclohexanone (0.33 mol)
-
Dry benzene (B151609) (or THF)
-
500-mL three-necked flask
-
Mechanical stirrer, thermometer, condenser, and dropping funnel
-
Inert atmosphere (dry nitrogen or argon)
-
Ice bath
Caption: Experimental workflow for a typical HWE reaction.
Procedure:
-
Preparation: A dry 500-mL three-necked flask, equipped with a stirrer, thermometer, condenser, and dropping funnel, is flushed with dry nitrogen. The flask is charged with the sodium hydride dispersion (0.33 mol) and 100 mL of dry benzene.[16]
-
Ylide Formation: this compound (0.33 mol) is added dropwise to the stirred NaH suspension over 45-50 minutes. The temperature is maintained between 30-35 °C, using cooling if necessary. Vigorous hydrogen evolution will be observed. After the addition is complete, the mixture is stirred for an additional hour at room temperature to ensure complete formation of the phosphonate carbanion.[16]
-
Reaction with Ketone: The resulting clear solution is cooled, and cyclohexanone (0.33 mol) is added dropwise over 30-40 minutes, maintaining the temperature between 20-30 °C with an ice bath. A gummy precipitate of sodium diethyl phosphate will form.[16]
-
Completion and Workup: After the ketone addition, the mixture is heated to 60-65 °C for 15 minutes. The reaction mixture is then cooled, and the liquid phase is decanted from the precipitate. The gummy salt is washed with several portions of hot benzene.[16]
-
Purification: The combined benzene layers are distilled at atmospheric pressure to remove the solvent. The final product, ethyl cyclohexylideneacetate, is then purified by vacuum distillation.[16]
Safety and Handling
This compound is an irritant and requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[11][17] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]
-
Handling: Avoid breathing vapor, mist, or gas.[11][18] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[11][17]
-
First Aid:
-
Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11][19]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[11][19]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[11][20]
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[11]
-
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[11][17]
Conclusion
This compound is an indispensable reagent for synthetic organic chemists. Its well-understood reactivity in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for alkene synthesis. The straightforward experimental procedures and the ease of purification make it a preferred choice in both academic research and industrial applications, particularly in the development of new pharmaceutical agents and complex molecular architectures. A thorough understanding of its chemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective and safe utilization.
References
- 1. This compound | 867-13-0 [chemicalbook.com]
- 2. This compound - Enamine [enamine.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 8. This compound | CAS#:867-13-0 | Chemsrc [chemsrc.com]
- 9. jnfuturechemical.com [jnfuturechemical.com]
- 10. This compound 98 867-13-0 [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. hil20_sln.html [ursula.chem.yale.edu]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 16. orgsyn.org [orgsyn.org]
- 17. fishersci.com [fishersci.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. echemi.com [echemi.com]
An In-depth Technical Guide to Triethyl Phosphonoacetate (CAS 867-13-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl phosphonoacetate (TEPA), with CAS number 867-13-0, is a vital organophosphorus reagent extensively utilized in organic synthesis.[1] It is a colorless, shelf-stable liquid primarily recognized for its central role in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective synthesis of α,β-unsaturated esters from aldehydes and ketones.[1][2] The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of a more nucleophilic carbanion and the straightforward removal of the water-soluble phosphate (B84403) byproduct, simplifying purification.[3][4] Beyond this cornerstone reaction, TEPA serves as a versatile building block in the synthesis of a wide array of compounds, including natural products, antiviral and anticancer agents, and agrochemicals.[1][5] This guide provides a comprehensive overview of its properties, synthesis, key reactions, experimental protocols, and safety information.
Physicochemical and Spectroscopic Data
The physical, chemical, and spectroscopic properties of this compound are summarized below for easy reference.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 867-13-0 | |
| Molecular Formula | C₈H₁₇O₅P | [2] |
| Molecular Weight | 224.19 g/mol | [2] |
| IUPAC Name | ethyl 2-diethoxyphosphorylacetate | [6] |
| Synonyms | Diethyl ethoxycarbonylmethylphosphonate, (Diethoxyphosphinyl)acetic acid ethyl ester | [7] |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | 142-145 °C at 9 mmHg | [2][9] |
| Density | 1.13 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.431 | [9] |
| Solubility | Slightly miscible with water; soluble in many organic solvents. | [5][10] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 0-8°C. | [1][7] |
Spectroscopic Data
| Technique | Key Data Points | Reference |
| ¹H NMR | δ 4.17 (6H, m), 2.97 (2H, d, J = 20 Hz), 1.35 (6H, t, J = 7 Hz), 1.29 (3H, q, J = 7 Hz) | [11] |
| ¹³C NMR | δ 165.7 (d, J = 6 Hz), 62.6 (d, J = 6 Hz), 61.4, 34.3 (d, J = 134 Hz), 16.4 (d, J = 7 Hz), 14.1 | [11] |
| IR Spectroscopy | Key peaks: ~1740 cm⁻¹ (C=O, ester), ~1250 cm⁻¹ (P=O) | [1] |
Synthesis of this compound
The primary industrial method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite (B83602) with an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate.[12][13]
Experimental Protocol: Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis via the Michaelis-Arbuzov reaction.
-
Setup : A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents : Triethyl phosphite is placed in the reaction flask.
-
Reaction : Ethyl chloroacetate is added dropwise to the triethyl phosphite.[14]
-
Heating : The reaction mixture is heated, typically to around 120-130 °C, for several hours (2-4 hours) to drive the reaction to completion.[14]
-
Workup and Purification : After cooling, the crude product is purified by vacuum distillation to remove unreacted starting materials and the ethyl chloride byproduct, yielding pure this compound.[14]
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is the most prominent application of this compound. It allows for the synthesis of α,β-unsaturated esters, predominantly with an (E)-alkene stereochemistry, from aldehydes and ketones.[3][15]
Reaction Mechanism
The reaction proceeds through a well-defined mechanism involving the formation of a stabilized phosphonate (B1237965) carbanion.[3][16]
-
Deprotonation : A base abstracts the acidic α-proton from TEPA to form a nucleophilic phosphonate carbanion (ylide).
-
Nucleophilic Addition : The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming an intermediate.
-
Oxaphosphetane Formation : This intermediate cyclizes to form a four-membered ring, the oxaphosphetane.[15][16]
-
Elimination : The oxaphosphetane intermediate collapses, breaking the P-C and O-C bonds to yield the final alkene product and a water-soluble diethyl phosphate salt.[15][16]
Experimental Protocol: HWE Synthesis of an α,β-Unsaturated Ester
The following is a general procedure for the olefination of an aldehyde using this compound. A well-documented example is the reaction with cyclohexanone.[17]
-
Preparation of the Ylide (Carbanion) :
-
A dry, three-necked flask under an inert atmosphere is charged with a strong base, such as sodium hydride (NaH, 50-60% dispersion in mineral oil), and an anhydrous aprotic solvent (e.g., THF or benzene).[17]
-
This compound (1.0 equivalent) is added dropwise to the stirred suspension of the base at a controlled temperature (e.g., 30-35 °C).[17]
-
The mixture is stirred for approximately 1 hour after the addition is complete to ensure full formation of the carbanion.[17]
-
-
Reaction with Carbonyl :
-
The aldehyde or ketone (1.0 equivalent) is added dropwise to the solution of the carbanion, maintaining a cool temperature (e.g., 20-30 °C) with an ice bath.[17]
-
The reaction is stirred for several hours at room temperature or with gentle heating, and its progress is monitored by an appropriate technique (e.g., TLC or GC).
-
-
Workup and Purification :
-
The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The aqueous layer is separated and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified, typically by flash column chromatography or vacuum distillation, to yield the pure α,β-unsaturated ester.
-
Applications in Drug Development and Advanced Synthesis
This compound is not only a laboratory staple but also an important intermediate in the synthesis of complex, biologically active molecules.
-
Pharmaceuticals : It is a key building block for creating antiviral, anti-inflammatory, and cardiotonic agents.[1][5] The phosphonate moiety can be incorporated into drug candidates to act as a stable phosphate mimic, potentially enhancing biological activity.[18]
-
Natural Product Synthesis : The HWE reaction using TEPA is a reliable method for C-C bond formation and is frequently employed in the total synthesis of natural products containing α,β-unsaturated ester motifs.[10]
-
Agrochemicals : TEPA is used in the synthesis of herbicides, fungicides, and plant growth regulators.[5]
-
Advanced Reactions : Beyond the standard HWE reaction, TEPA is used in Tsuji-Trost type reactions, intramolecular Heck-type cyclizations, and as a precursor for more complex, substituted phosphonoacetate reagents for advanced synthetic challenges.[9][19]
Safety and Handling
This compound is considered a hazardous chemical and requires careful handling.
| Hazard Category | Description | Precautionary Measures | Reference |
| Skin Irritation | Causes skin irritation (Category 2). | Wear appropriate protective gloves and clothing. | [7][20] |
| Eye Irritation | Causes serious eye irritation/damage (Category 1/2A). | Wear chemical safety goggles or a face shield. | [20] |
| Respiratory Irritation | May cause respiratory tract irritation. | Use in a well-ventilated area or with a fume hood. Avoid breathing vapors. | [7][20] |
| Aquatic Hazard | Toxic to aquatic life. | Avoid release to the environment. | [21] |
| Incompatible Materials | Strong oxidizing agents. | Store away from incompatible materials. | [20] |
First Aid Measures:
-
Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[21]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and get medical aid.[7]
Always consult the latest Safety Data Sheet (SDS) before handling this compound.[20][21] Facilities should be equipped with an eyewash station and a safety shower.[7]
References
- 1. This compound|CAS 867-13-0|Reagent [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. htdchem.com [htdchem.com]
- 6. This compound | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 867-13-0 [chemicalbook.com]
- 10. This compound CAS 867-13-0 - Buy this compound, 867-13-0, C8H17O5P Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]
- 11. hil20_sln.html [ursula.chem.yale.edu]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound-1-13C synthesis - chemicalbook [chemicalbook.com]
- 14. CN114085245A - Preparation method of triethyl phosphorylacetate - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 17. orgsyn.org [orgsyn.org]
- 18. htdchem.com [htdchem.com]
- 19. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Triethyl Phosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
Triethyl phosphonoacetate (TEPA) is a versatile and widely utilized organophosphorus reagent in modern organic synthesis. Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a critical methodology for the stereoselective formation of alkenes. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and visual representations of key reaction pathways.
Core Properties and Data
This compound is a stable, colorless to light yellow liquid under standard conditions.[1][2] Its chemical structure features a phosphonate (B1237965) group attached to an ethyl acetate (B1210297) moiety, rendering the alpha-proton acidic and readily removable by a base.[3][4] This characteristic is fundamental to its reactivity in olefination reactions. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C8H17O5P | [1][3][5] |
| Molecular Weight | 224.19 g/mol | [1][3][5][6][7] |
| CAS Number | 867-13-0 | [1][5][6][7] |
| Boiling Point | 142-145 °C at 9 mmHg | [3][4][6][7] |
| Density | 1.13 g/mL at 25 °C | [4][6][7] |
| Refractive Index (n20/D) | 1.431 | [4][6][7] |
| Melting Point | -24 °C | [7] |
| Flash Point | 165 °C | [7] |
| Water Solubility | Slightly miscible | [4][7] |
Synthesis of this compound
The most common and industrially significant method for synthesizing this compound is the Michaelis-Arbuzov reaction.[8][9] This reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with an alkyl halide, in this case, an ethyl haloacetate.[8]
References
- 1. This compound | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 867-13-0|Reagent [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 867-13-0 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 膦酰基乙酸三乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN106397481A - Synthesis method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to Triethyl Phosphonoacetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of triethyl phosphonoacetate, a critical reagent in organic synthesis. The document details its physicochemical properties, particularly its boiling point, provides illustrative experimental protocols for its use, and outlines its primary application in the Horner-Wadsworth-Emmons reaction.
Physicochemical Properties of this compound
This compound is a colorless to pale yellow liquid with a molecular weight of 224.19 g/mol .[1] Its key physical properties are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Conditions |
| Boiling Point | 287.4 ± 23.0 °C | at 760 mmHg[2] |
| 142-145 °C | at 9 mmHg[1][3][4][5] | |
| 145 °C | at 9 mmHg | |
| 118 °C | at 0.85 mmHg[4] | |
| 265-268 °C | ||
| Melting Point | -24 °C | |
| Density | 1.13 g/mL | at 25 °C[3][4][5] |
| Refractive Index | n20/D 1.431 | |
| Flash Point | 165 °C | [3] |
| Vapor Pressure | 0.0 ± 0.6 mmHg | at 25°C[2] |
Experimental Protocols
1. Synthesis of this compound via Michaelis-Arbuzov Reaction
A common method for synthesizing this compound is through the Michaelis-Arbuzov rearrangement.[6] This reaction involves the treatment of triethyl phosphite (B83602) with ethyl chloroacetate (B1199739).
-
Materials: Triethyl phosphite, ethyl chloroacetate.
-
Procedure: Triethyl phosphite and ethyl chloroacetate are reacted, often with a catalyst such as tetrabutylammonium (B224687) iodide, at temperatures ranging from 90°C to 120°C.[7] The reaction proceeds through the formation of a phosphonate (B1237965) intermediate, which then rearranges to yield this compound and ethyl chloride.[6][7] The crude product is then purified by high-purity rectification to separate the desired product from unreacted starting materials and byproducts.[6]
2. Horner-Wadsworth-Emmons (HWE) Reaction Using this compound
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize alkenes from aldehydes or ketones with a high degree of stereoselectivity, typically favoring the (E)-alkene.[1][8][9]
-
Materials: Sodium hydride (NaH), tetrahydrofuran (B95107) (THF), this compound, aldehyde or ketone.
-
Procedure:
-
A suspension of sodium hydride in THF is prepared in a dry, nitrogen-purged flask and cooled to 0°C.[10]
-
This compound is added dropwise to the stirred suspension.[10] This results in the deprotonation of the phosphonate to form a stabilized carbanion (phosphonate anion).[1][11]
-
The reaction mixture is then cooled to -78°C, and a solution of the aldehyde or ketone in THF is added slowly.[10]
-
The phosphonate carbanion undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone.[7][8]
-
The resulting intermediate eliminates a dialkylphosphate salt, which can be easily removed by aqueous extraction, to form the alkene.[8][12]
-
Reaction Pathway and Workflow
The Horner-Wadsworth-Emmons reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The general workflow and the reaction mechanism are depicted below.
Caption: Horner-Wadsworth-Emmons Reaction Pathway.
The reaction begins with the deprotonation of this compound by a base to form a nucleophilic phosphonate carbanion.[8][11] This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[7][8] The resulting intermediate undergoes elimination to yield predominantly the E-alkene and a water-soluble dialkyl phosphate salt, which is easily separated.[8][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS#:867-13-0 | Chemsrc [chemsrc.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. 膦酰基乙酸三乙酯 purum, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 867-13-0 [chemicalbook.com]
- 6. CN106397481A - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. Buy this compound (EVT-459925) | 867-13-0 [evitachem.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Physicochemical Properties of Triethyl Phosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of triethyl phosphonoacetate (TEPA), with a primary focus on its density. The information is compiled for professionals in research and development who utilize this versatile reagent. This document includes tabulated quantitative data, detailed experimental protocols for its principal application, and a visualization of its primary reaction pathway.
Quantitative Physicochemical Data
This compound is a colorless to light yellow liquid widely used in organic synthesis.[1] Its physical properties have been extensively documented, though minor variations in reported values exist depending on the source and measurement conditions. The following table summarizes the key quantitative data for this compound.
| Property | Value | Temperature (°C) | Pressure | Source(s) |
| Density | 1.13 g/mL | 25 | Ambient | [2][3][4][5][6] |
| 1.13 g/cm³ | 25 | Ambient | [7][8] | |
| 1.125 g/mL | 25 | Ambient | ||
| 1.145 g/mL | 25 | Ambient | ||
| 1.0917 g/cm³ | Not Specified | Ambient | [] | |
| Boiling Point | 142-145 °C | - | 9 mmHg | [2][3][4][5][6][10] |
| 140-141 °C | - | 9-10 Torr | [] | |
| 260-262 °C | - | 760 mmHg | [8] | |
| 287.4 °C | - | 760 mmHg | [11] | |
| Melting Point | -24 °C | - | Ambient | [4][8][11] |
| Refractive Index | 1.431 (n20/D) | 20 | Ambient | [2][3][4][8] |
| 1.430-1.432 | Not Specified | Ambient | [6] | |
| 1.43-1.432 | Not Specified | Ambient | [] | |
| Flash Point | 105 °C | - | Closed Cup | [8] |
| 165 °C | - | Not Specified | [4][5] | |
| Molecular Formula | C₈H₁₇O₅P | - | - | [1][4][7][10][11][12][13] |
| Molecular Weight | 224.19 g/mol | - | - | [1][4][7][10][11][12][13] |
| Solubility | Slightly miscible with water. | Ambient | Ambient | [3][4][5] |
| Slightly soluble in Chloroform, Ethyl Acetate (B1210297), Methanol. | Ambient | Ambient | [5] | |
| CAS Number | 867-13-0 | - | - | [1][3][4][5][7][8][][12][13][14][15] |
Experimental Protocols
While specific protocols for the determination of this compound's density are not extensively published in primary literature, standard laboratory methods are applicable. The following section details a general procedure for density measurement and a representative protocol for the Horner-Wadsworth-Emmons reaction, the most prominent application of this reagent.[3][10]
Protocol for Density Determination of a Liquid Reagent
This protocol outlines a standard method for determining the density of a liquid, such as this compound, using a pycnometer (specific gravity bottle).
Materials:
-
This compound
-
Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper and capillary tube
-
Analytical balance (readable to ±0.0001 g)
-
Thermometer
-
Constant temperature water bath
-
Deionized water
-
Acetone or other suitable volatile solvent
-
Lint-free tissues
Procedure:
-
Cleaning and Calibration:
-
Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with deionized water.
-
Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.
-
Weigh the empty, dry pycnometer on the analytical balance (record as m₁).
-
Fill the pycnometer with deionized water and insert the stopper, ensuring water displaces through the capillary tube.
-
Place the filled pycnometer in a constant temperature water bath set to 25.0 °C. Allow it to equilibrate for 20-30 minutes.
-
Remove the pycnometer, carefully wipe the exterior dry, and weigh it (record as m₂).
-
The density of water (ρ_water) at 25.0 °C is a known value (approx. 0.99704 g/mL).
-
-
Measurement:
-
Empty and thoroughly dry the pycnometer as in step 1.
-
Fill the dry pycnometer with this compound.
-
Insert the stopper, allowing the excess liquid to emerge from the capillary.
-
Equilibrate the pycnometer in the constant temperature water bath at 25.0 °C for 20-30 minutes.
-
Remove the pycnometer, wipe the exterior dry, and weigh it (record as m₃).
-
-
Calculation:
-
Calculate the volume of the pycnometer (V): V = (m₂ - m₁) / ρ_water
-
Calculate the density of the this compound (ρ_TEPA): ρ_TEPA = (m₃ - m₁) / V
-
Protocol for Horner-Wadsworth-Emmons Olefination
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize alkenes, typically with high (E)-selectivity.[3][10] This protocol provides a general workflow for the reaction of this compound with an aldehyde.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Aldehyde (substrate)
-
Anhydrous hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, septum, and nitrogen/argon inlet
-
Syringes for liquid transfer
Procedure:
-
Preparation of the Ylide (Phosphonate Anion):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents).
-
Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Dry the remaining NaH under vacuum.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred NaH/THF suspension via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases. This forms the phosphonate (B1237965) carbanion (ylide).
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS for completion.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure alkene.
-
Visualization of Reaction Pathway
The following diagram illustrates the logical workflow of the Horner-Wadsworth-Emmons reaction, the primary synthetic application of this compound.
Caption: A logical workflow of the Horner-Wadsworth-Emmons reaction.
References
- 1. This compound | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound purum, ≥97.0% (GC) | 867-13-0 [sigmaaldrich.com]
- 3. This compound | 867-13-0 [chemicalbook.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. This compound CAS 867-13-0 - Buy this compound, 867-13-0, C8H17O5P Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]
- 6. This compound|CAS 867-13-0|Reagent [benchchem.com]
- 7. This compound | 867-13-0 | FT28426 | Biosynth [biosynth.com]
- 8. 867-13-0 Cas No. | Diethyl [(ethoxycarbonyl)methyl]phosphonate | Apollo [store.apolloscientific.co.uk]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound | CAS#:867-13-0 | Chemsrc [chemsrc.com]
- 12. scbt.com [scbt.com]
- 13. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 14. fishersci.com [fishersci.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the NMR Spectrum Analysis of Triethyl Phosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of triethyl phosphonoacetate, a key reagent in various organic syntheses, including the Horner-Wadsworth-Emmons reaction. This document details the synthesis of this compound, outlines the protocol for sample preparation and NMR data acquisition, and presents a thorough interpretation of the ¹H and ¹³C NMR spectra, supported by quantitative data and structural diagrams.
Synthesis of this compound
A widely employed method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite (B83602) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939).
Experimental Protocol: Synthesis
Materials:
-
Ethyl bromoacetate
-
Triethyl phosphite
-
Dry three-necked flask (100 mL)
-
Distillation apparatus
Procedure:
-
To a 100 mL dry three-necked flask, add 8.35 g (0.05 mol) of ethyl bromoacetate and 8.31 g (0.05 mol) of triethyl phosphite.
-
Allow the mixture to react at room temperature for 1 hour.
-
Increase the temperature to 130°C and maintain a gentle reflux for 3 hours.
-
After cooling, evaporate the low-boiling point components under reduced pressure to yield a yellow, transparent liquid.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oily liquid.
NMR Spectroscopy: Sample Preparation and Data Acquisition
Accurate and high-resolution NMR spectra are contingent upon proper sample preparation and instrument parameter selection.
Experimental Protocol: NMR Sample Preparation
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette
-
Glass wool
Procedure:
-
Ensure the NMR tube is clean and dry.
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Experimental Protocol: NMR Data Acquisition
The following are representative parameters for acquiring ¹H and ¹³C NMR spectra of this compound.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 300 MHz or 400 MHz Bruker Avance | 75 MHz or 100 MHz Bruker Avance |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
| Referencing | Tetramethylsilane (TMS) at 0.00 ppm | CDCl₃ at 77.16 ppm |
| Number of Scans | 16 | 512 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Pulse Width | 30° | 30° |
| Acquisition Time | ~4 s | ~1-2 s |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
NMR Spectrum Analysis
The molecular structure of this compound gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. The presence of phosphorus leads to observable coupling with neighboring protons and carbons.
¹H NMR Spectrum Analysis
The proton NMR spectrum of this compound displays four distinct signals.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | 4.17 | Quintet | 4H | 7.1 | -P(O)(OCH₂ CH₃)₂ |
| b | 4.12 | Quartet | 2H | 7.1 | -C(O)OCH₂ CH₃ |
| c | 2.97 | Doublet | 2H | ²JP-H = 22.0 | P-CH₂ -C(O)- |
| d | 1.35 | Triplet | 6H | 7.1 | -P(O)(OCH₂CH₃ )₂ |
| e | 1.29 | Triplet | 3H | 7.1 | -C(O)OCH₂CH₃ |
-
The quartet at 4.17 ppm and the triplet at 1.35 ppm correspond to the two equivalent ethoxy groups attached to the phosphorus atom.
-
The quartet at 4.12 ppm and the triplet at 1.29 ppm are assigned to the ethyl ester group.
-
The doublet at 2.97 ppm represents the methylene (B1212753) protons adjacent to the phosphorus atom, with a characteristic large coupling constant due to coupling with the phosphorus nucleus.[1]
¹³C NMR Spectrum Analysis
The carbon NMR spectrum of this compound shows six signals, with several exhibiting splitting due to coupling with the phosphorus atom.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | 166.5 | Doublet | ²JP-C = 5.9 | C =O |
| 2 | 62.7 | Doublet | ²JP-C = 6.8 | -P(O)(OCH₂ CH₃)₂ |
| 3 | 61.5 | Singlet | - | -C(O)OCH₂ CH₃ |
| 4 | 34.4 | Doublet | ¹JP-C = 133.0 | P-CH₂ -C(O)- |
| 5 | 16.3 | Doublet | ³JP-C = 6.0 | -P(O)(OCH₂CH₃ )₂ |
| 6 | 14.1 | Singlet | - | -C(O)OCH₂CH₃ |
-
The carbonyl carbon appears as a doublet at 166.5 ppm due to two-bond coupling with the phosphorus atom.[1]
-
The methylene carbon of the phosphonate (B1237965) ethoxy groups is observed as a doublet at 62.7 ppm.[1]
-
The most characteristic signal is the doublet at 34.4 ppm, which corresponds to the methylene carbon directly bonded to the phosphorus atom, exhibiting a large one-bond coupling constant.[1]
-
The methyl carbons of the phosphonate ethoxy groups also show a small three-bond coupling to phosphorus.[1]
Visualizations
Molecular Structure and NMR Assignments
Caption: Molecular structure of this compound with proton and carbon numbering corresponding to the NMR assignments.
Experimental Workflow for NMR Analysis
Caption: A flowchart illustrating the key steps in the synthesis and NMR analysis of this compound.
References
In-Depth Technical Guide to the Infrared Spectroscopy of Triethyl Phosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the infrared (IR) spectroscopy of triethyl phosphonoacetate, a critical reagent in various organic syntheses, including the Horner-Wadsworth-Emmons reaction. Understanding its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation in research and development settings.
Core Infrared Absorption Data
The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its constituent functional groups. The most prominent of these are the phosphoryl (P=O) and carbonyl (C=O) stretching vibrations, which serve as diagnostic peaks for the identification and assessment of this compound.
A summary of the most significant infrared absorption bands for this compound is presented in the table below. This data has been compiled from various spectroscopic sources and computational studies.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~2985 | Strong | Asymmetric C-H Stretch | -CH₃ |
| ~2940 | Medium | Asymmetric C-H Stretch | -CH₂- |
| ~2875 | Medium | Symmetric C-H Stretch | -CH₃ |
| ~1740 | Very Strong | C=O Stretch | Ester |
| ~1480-1440 | Medium to Weak | C-H Bending (Scissoring/Deformation) | -CH₂-, -CH₃ |
| ~1390 | Medium to Weak | C-H Bending (Umbrella) | -CH₃ |
| ~1250 | Very Strong | P=O Stretch (Phosphoryl) | Phosphonate |
| ~1165 | Strong | C-O-C Asymmetric Stretch | Ester |
| ~1025 | Very Strong | P-O-C Asymmetric Stretch | Phosphonate |
| ~965 | Strong | P-O-C Symmetric Stretch | Phosphonate |
Experimental Protocols
The acquisition of a high-quality infrared spectrum of this compound can be reliably achieved using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy. This technique is ideal for liquid samples and requires minimal sample preparation.
Objective: To obtain the infrared spectrum of a neat liquid sample of this compound.
Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II)[1]
-
This compound (liquid)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and free of any residues. Clean with a suitable solvent and a lint-free wipe, then allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Using a clean dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, apply a baseline correction to ensure the absorption bands originate from a flat baseline.
-
An ATR correction may also be applied to the data, as the penetration depth of the IR beam is dependent on the wavelength.
-
-
Cleaning:
-
After the measurement is complete, carefully clean the this compound from the ATR crystal using a lint-free wipe soaked in an appropriate solvent.
-
Workflow and Data Analysis
The overall process for the IR spectroscopic analysis of this compound, from sample preparation to data interpretation, is illustrated in the following workflow diagram.
Caption: Workflow for the IR Spectroscopic Analysis of this compound.
References
The Michaelis-Arbuzov Reaction: A Technical Guide to Phosphonate Ester Synthesis for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The Michaelis-Arbuzov reaction stands as a cornerstone in organophosphorus chemistry, providing a robust and versatile method for the formation of carbon-phosphorus (C-P) bonds. This reaction, first discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, has become an indispensable tool in the synthesis of phosphonate (B1237965) esters, a class of compounds with significant applications in medicinal chemistry and drug development.[1][2] This technical guide provides an in-depth overview of the Michaelis-Arbuzov reaction, including its mechanism, scope, quantitative data, detailed experimental protocols, and its application in the context of a key signaling pathway relevant to cancer and metabolic diseases.
The Core Reaction: Mechanism and Scope
The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate.[3][4] The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This results in the formation of a trialkoxyphosphonium halide intermediate.[2][5]
-
Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the alkyl groups on the phosphonium (B103445) intermediate, leading to the formation of the final phosphonate ester and an alkyl halide byproduct.[2][5] This dealkylation step is typically the rate-determining step and is driven by the formation of the thermodynamically stable phosphoryl (P=O) bond.
The scope of the Michaelis-Arbuzov reaction is broad, but certain factors influence its success and efficiency:
-
Alkyl Halide Reactivity: The reactivity of the alkyl halide is a critical factor. Primary alkyl halides and benzyl (B1604629) halides are the most effective substrates. Secondary alkyl halides can also be used, but may lead to elimination byproducts. Tertiary, aryl, and vinyl halides are generally unreactive under classical conditions. The reactivity order for the halide is I > Br > Cl.[1]
-
Phosphorus(III) Reagent: Trialkyl phosphites are the most common phosphorus reagents. The nucleophilicity of the phosphorus atom is influenced by the nature of the alkoxy groups. Electron-donating groups on the phosphite enhance the reaction rate, while electron-withdrawing groups have the opposite effect.[1]
-
Reaction Conditions: The classical reaction often requires elevated temperatures, typically in the range of 120-160°C.[5] However, variations using Lewis acid catalysts can facilitate the reaction at or near room temperature.[6]
Quantitative Data Presentation
The efficiency of the Michaelis-Arbuzov reaction is highly dependent on the choice of reactants, catalysts, and reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.
| Entry | Alkyl Halide | Phosphite | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Triethyl phosphite | None | Neat | 150-160 | 2-4 | High (not specified) |
| 2 | Benzyl bromide | Triethyl phosphite | ZnBr₂ (20) | Dichloromethane (B109758) | Room Temp | 1 | 93 |
| 3 | Benzyl bromide | Triethyl phosphite | InBr₃ (20) | Dichloromethane | Room Temp | 1 | 91 |
| 4 | p-Vinylbenzyl chloride | Triethyl phosphite | Cupric chloride | Chlorobenzene | Reflux | - | 75 |
Table 1: Comparison of Classical and Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate. [1][6][7]
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | None | 16 | 52.7 |
| 2 | LaCl₃·7H₂O (10) | 10 | 60.5 |
| 3 | ZnCl₂ (10) | 12 | 62.7 |
| 4 | InCl₃ (10) | 10 | 65.8 |
| 5 | CeCl₃·7H₂O (10) | 8 | 68.2 |
| 6 | CeCl₃·7H₂O-SiO₂ (10) | 6 | 70.6 |
Table 2: Effect of Various Catalysts on the Reaction of 1,4-bis(bromomethyl)benzene (B118104) with Triethyl Phosphite in THF at 60°C. [8]
| Entry | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | THF | 60 | 6 | 70.6 |
| 2 | Dichloromethane | 40 | 8 | 55.4 |
| 3 | Acetonitrile | 80 | 7 | 65.2 |
| 4 | Dioxane | 100 | 10 | 48.3 |
| 5 | Toluene | 110 | 12 | 45.1 |
| 6 | Solvent-free | 40 | 4 | 85.3 |
Table 3: Effect of Solvent on the CeCl₃·7H₂O-SiO₂ Catalyzed Reaction of 1,4-bis(bromomethyl)benzene with Triethyl Phosphite. [8]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the Michaelis-Arbuzov reaction. Below are protocols for both the classical and a Lewis acid-catalyzed approach for the synthesis of diethyl benzylphosphonate.
Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate
This protocol represents a general procedure for the uncatalyzed Michaelis-Arbuzov reaction.[1]
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
Equip a round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents) in the flask.
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.
Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature
This protocol demonstrates a milder, catalyzed version of the reaction, offering advantages in terms of reaction conditions and functional group tolerance.[1][6]
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of benzyl bromide (1 mmol) in dichloromethane (5 mL) in a round-bottom flask, add triethyl phosphite (1.2 mmol).
-
Add zinc bromide (0.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure diethyl benzylphosphonate.
Application in Drug Development: Targeting the Mevalonate (B85504) Pathway
Phosphonate esters and their corresponding phosphonic acids are widely recognized for their therapeutic potential, acting as stable mimics of phosphate-containing biomolecules.[9][10] A prominent example is the use of bisphosphonates, which can be synthesized via Michaelis-Arbuzov type reactions, as inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[4][10]
The mevalonate pathway is crucial for the biosynthesis of cholesterol and isoprenoids, which are essential for various cellular processes, including protein prenylation.[8][11] In cancer cells, this pathway is often upregulated to support rapid proliferation and membrane synthesis.
Signaling Pathway: Inhibition of Farnesyl Pyrophosphate Synthase
The inhibition of FPPS by bisphosphonates disrupts the mevalonate pathway, leading to a reduction in the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This, in turn, inhibits the prenylation of small GTPases like Ras and Rho, which are critical for intracellular signaling pathways that control cell growth, proliferation, and survival.[4]
Caption: Inhibition of Farnesyl Pyrophosphate Synthase in the Mevalonate Pathway by Bisphosphonates.
Experimental Workflow for Inhibitor Synthesis and Evaluation
The development of phosphonate-based enzyme inhibitors involves a systematic workflow from chemical synthesis to biological evaluation.
Caption: General experimental workflow for the development of phosphonate-based enzyme inhibitors.
Conclusion
The Michaelis-Arbuzov reaction remains a powerful and highly relevant transformation in modern organic and medicinal chemistry. Its ability to efficiently construct the C-P bond provides access to a vast array of phosphonate esters with significant potential as therapeutic agents. For researchers and professionals in drug development, a thorough understanding of this reaction, its nuances, and its applications is essential for the design and synthesis of novel and effective pharmaceuticals. The continued development of milder and more efficient variations of the Michaelis-Arbuzov reaction will undoubtedly further expand its utility in the quest for new medicines.
References
- 1. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tenofovir amibufenamide? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 5. nbinno.com [nbinno.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mevalonate pathway - Wikipedia [en.wikipedia.org]
Synthesis of Triethyl Phosphonoacetate from Triethyl Phosphite: A Technical Guide
Introduction
Triethyl phosphonoacetate (TEPA) is a pivotal reagent in modern organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to construct carbon-carbon double bonds with high stereoselectivity.[1] Its ability to generate E-alkenes makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, vitamins, and insect pheromones.[2][3] This technical guide provides an in-depth examination of the synthesis of this compound, focusing on the core reaction between triethyl phosphite (B83602) and an ethyl haloacetate via the Michaelis-Arbuzov reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data analysis, and a discussion of process optimization.
Core Synthesis Pathway: The Michaelis-Arbuzov Reaction
The principal method for synthesizing this compound is the Michaelis-Arbuzov reaction, a classic and robust method for forming a phosphorus-carbon bond.[4][5] The reaction involves the nucleophilic attack of a trivalent phosphorus compound, in this case, triethyl phosphite, on an alkyl halide, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939).[3][5]
The mechanism proceeds in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion and forming a quaternary phosphonium (B103445) salt intermediate.
-
Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate. This results in the formation of the final pentavalent phosphonate (B1237965) product, this compound, and an ethyl halide byproduct.[5][6]
The overall reaction is an exothermic and irreversible process that drives the formation of the stable P=O double bond.
Experimental Protocols
The synthesis of this compound can be achieved through several protocols, with modern variations focusing on improving yield, purity, and reaction conditions by using catalysts and less reactive haloacetates.
Protocol 1: Traditional Method with Ethyl Bromoacetate
This method relies on the higher reactivity of ethyl bromoacetate and typically does not require a catalyst, but proceeds at a higher temperature.
Procedure:
-
Equip a dry, three-necked flask with a mechanical stirrer, thermometer, and reflux condenser.
-
Charge the flask with equimolar amounts of ethyl bromoacetate (e.g., 0.05 mol) and triethyl phosphite (e.g., 0.05 mol).[3]
-
Stir the mixture at room temperature for approximately 1 hour.
-
Gradually heat the reaction mixture to 130°C, maintaining a gentle reflux for 3 hours.[3] The reaction is monitored by observing the evolution of the bromoethane (B45996) byproduct.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by vacuum distillation to remove any unreacted starting materials and low-boiling impurities.[3] The final product is collected as a colorless to pale yellow liquid.
Protocol 2: Catalyzed Synthesis with Ethyl Chloroacetate
This improved method utilizes the less expensive and more stable ethyl chloroacetate in the presence of a catalyst, which allows for lower reaction temperatures and high conversion rates.[2]
Procedure:
-
To a suitable reaction vessel, add the ethyl chloroacetate crude product and a catalytic amount of tetrabutylammonium (B224687) iodide. The typical weight ratio is 1 part ethyl chloroacetate to 0.02 parts catalyst.[2]
-
Heat the mixture to 90°C with stirring.
-
Slowly add triethyl phosphite (e.g., in a weight ratio of 1.2 to 1.3 parts relative to ethyl chloroacetate) dropwise over 6-8 hours. The rate of addition should be controlled to maintain the internal temperature between 90-110°C.[2]
-
After the addition is complete, increase the temperature to 110-120°C and maintain it for an additional 6-8 hours to ensure the reaction goes to completion.[2]
-
The byproduct, ethyl chloride, is continuously removed and can be collected using a deep cooling compression technique.[2]
-
Upon completion, the crude this compound is purified by vacuum distillation.
Quantitative Data
The choice of reactants and conditions significantly impacts the reaction's efficiency. The following tables summarize key quantitative data from various synthetic approaches.
Table 1: Comparison of Reaction Conditions and Outcomes
| Parameter | Traditional Method | Catalyzed Method | Phenetole Solvent Method |
| Alkyl Halide | Ethyl Bromoacetate[3] | Ethyl Chloroacetate[2] | Ethyl Chloroacetate[7][8] |
| Catalyst | None | Tetrabutylammonium Iodide[2] | None (Solvent effect) |
| Solvent | Neat / Solvent-free[3] | Neat / Solvent-free[2] | Phenetole[7][8] |
| Temperature | 130°C[3] | 110-120°C[2] | 120-130°C[7][8] |
| Reaction Time | ~3 hours[3] | 12-16 hours[2] | 2-4 hours[7] |
| Conversion/Yield | >91%[3] | >95% Conversion[2] | ~92% Yield[8] |
| Product Purity | >97% (after distillation)[3] | 90-95% (crude)[2] | >98% (after distillation)[8] |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₇O₅P | [9][10] |
| Molecular Weight | 224.19 g/mol | [8][9][10] |
| Appearance | Colorless to pale yellow liquid | [3][11] |
| Boiling Point | 142-145°C @ 9 mmHg | [8] |
| Density | ~1.13 g/mL @ 25°C | [8] |
| Refractive Index (n²⁵D) | 1.430–1.432 | [8] |
| IR Peak (P=O stretch) | ~1250 cm⁻¹ | [8] |
| IR Peak (Ester C=O stretch) | ~1740 cm⁻¹ | [8] |
Process Optimization and Key Parameters
Optimizing the synthesis of this compound is crucial for industrial-scale production, focusing on cost, safety, and product quality.
-
Choice of Haloacetate : While ethyl bromoacetate is more reactive, ethyl chloroacetate is significantly cheaper and less lachrymatory. The development of catalytic systems has made ethyl chloroacetate a more economically viable starting material, overcoming its lower reactivity.[2]
-
Catalyst : The use of a phase-transfer catalyst like tetrabutylammonium iodide is key to the success of reactions with ethyl chloroacetate. The iodide ion is a better nucleophile and leaving group than chloride, facilitating the reaction at lower temperatures and preventing side reactions that can occur at higher temperatures.[2]
-
Temperature Control : Precise temperature control is critical. Temperatures above 130-140°C can lead to degradation of the product and the formation of high-boiling phosphorous byproducts.[2][8] The catalyzed reaction allows for a lower and more controlled temperature profile.
-
Molar Ratio : Using a slight excess of triethyl phosphite can help ensure complete conversion of the ethyl haloacetate.[12] In some solvent-based methods, the ratio of phosphite to solvent is optimized to reduce side reactions and improve purity.[8]
-
Byproduct Removal : Efficient removal of the ethyl halide byproduct (e.g., ethyl chloride) is important as it can potentially compete in side reactions. In industrial settings, this byproduct is often captured and recycled.[2][8]
Conclusion
The synthesis of this compound from triethyl phosphite via the Michaelis-Arbuzov reaction is a well-established and efficient process. While traditional methods using ethyl bromoacetate are effective, modern advancements have led to the development of safer, more cost-effective, and environmentally benign protocols. The use of ethyl chloroacetate in conjunction with a catalyst like tetrabutylammonium iodide represents a significant improvement, allowing for lower reaction temperatures, high yields, and excellent product purity.[2] This makes the synthesis more amenable to large-scale industrial production, ensuring a steady supply of this critical reagent for applications in drug discovery and the broader chemical industry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN106397481A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. scholars.unh.edu [scholars.unh.edu]
- 7. CN114085245A - Preparation method of triethyl phosphorylacetate - Google Patents [patents.google.com]
- 8. This compound|CAS 867-13-0|Reagent [benchchem.com]
- 9. This compound | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. orgsyn.org [orgsyn.org]
Methodological & Application
Application Notes and Protocols: Stereoselectivity of the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the formation of carbon-carbon double bonds from stabilized phosphonate (B1237965) carbanions and carbonyl compounds.[1][2] A key advantage of the HWE reaction over the classical Wittig reaction is the facile removal of the water-soluble phosphate (B84403) byproduct.[2] Furthermore, the stereochemical outcome of the reaction can be controlled to selectively produce either the E (trans) or Z (cis) alkene, making it an invaluable tool in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in achieving high stereoselectivity in the HWE reaction.
Mechanism and Factors Influencing Stereoselectivity
The stereochemical course of the HWE reaction is determined by a combination of factors that influence the formation and subsequent elimination of key intermediates. The reaction begins with the deprotonation of the phosphonate to form a phosphonate carbanion.[1] This carbanion then adds to the aldehyde or ketone to form diastereomeric alkoxide intermediates (erythro and threo), which subsequently cyclize to form oxaphosphetane intermediates.[3] The final step is the syn-elimination of the oxaphosphetane to yield the alkene and a phosphate salt.[5]
The E/Z selectivity is primarily governed by:
-
Structure of the Phosphonate Reagent: This is the most critical factor.
-
For E-selectivity: Phosphonates with sterically small ester groups (e.g., dimethyl, diethyl) generally favor the formation of the thermodynamically more stable E-alkene.[1][6] The reaction intermediates are able to equilibrate to the more stable erythro intermediate which leads to the E-product.[3]
-
For Z-selectivity: Phosphonates bearing electron-withdrawing groups on the phosphorus atom, such as the bis(2,2,2-trifluoroethyl) esters used in the Still-Gennari modification or the diaryl esters in the Ando modification, dramatically favor the formation of the Z-alkene.[2][7] These electron-withdrawing groups are thought to accelerate the rate of elimination of the initially formed threo intermediate, preventing equilibration and leading to the kinetically controlled Z-product.[3][5]
-
-
Structure of the Aldehyde: Increasing the steric bulk of the aldehyde generally enhances E-selectivity in standard HWE reactions.[1] Aromatic aldehydes typically show high E-selectivity.[1]
-
Reaction Conditions:
-
Base and Counterion: The choice of base and its corresponding counterion can influence selectivity. For E-selectivity, lithium and sodium bases (e.g., n-BuLi, NaH) are often preferred over potassium bases.[1] Conversely, strongly dissociating conditions using potassium bases like KHMDS in the presence of a crown ether (e.g., 18-crown-6) are hallmarks of the highly Z-selective Still-Gennari protocol.[1][7] Milder conditions, such as the use of LiCl with DBU (Masamune-Roush conditions), are suitable for base-sensitive substrates and also favor E-alkene formation.[1][8]
-
Temperature: Higher reaction temperatures (e.g., room temperature) tend to favor the thermodynamically controlled E-product by allowing for equilibration of the intermediates.[1] Low temperatures (e.g., -78 °C) are crucial for achieving high kinetic control and thus high Z-selectivity in Still-Gennari type reactions.[5]
-
Caption: Factors influencing E/Z stereoselectivity in the HWE reaction.
Data Presentation: E/Z Selectivity of HWE Reactions
The following tables summarize the stereochemical outcomes of the HWE reaction under various conditions, providing a guide for reagent and condition selection.
Table 1: Predominantly E-Selective HWE Reactions
| Phosphonate Reagent | Aldehyde | Base / Conditions | Solvent | Temp. (°C) | E:Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 | [9] |
| This compound | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 | [9] |
| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 | [9][10] |
| This compound | 3-Phenylpropionaldehyde | LiCl, DBU | MeCN | -15 to rt | >95:5 (E only) | [3] |
Table 2: Predominantly Z-Selective HWE Reactions (Still-Gennari & Ando Modifications)
| Phosphonate Reagent | Aldehyde | Base / Conditions | Solvent | Temp. (°C) | Z:E Ratio | Reference |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | p-Tolualdehyde | KHMDS, 18-crown-6 | THF | -78 | >95:5 | [1][11] |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | p-Tolualdehyde | K-t-BuO, 18-crown-6 | THF | -78 to rt | 15.5:1 | |
| Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 98:2 | [9][12] |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH | THF | -20 | 88:12 | [9] |
| Methyl bis(o-methylphenyl)phosphonoacetate (Ando) | α-Chloroacetaldehyde | NaH, NaI | THF | -90 to -78 | >99:1 | [4] |
| Ethyl diphenylphosphonoacetate (Ando-type) | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 99:1 | [10] |
Experimental Protocols
The following are representative, detailed protocols for achieving high E and Z selectivity in the Horner-Wadsworth-Emmons reaction.
Protocol 1: High E-Selectivity using this compound (Solvent-Free)
This protocol is adapted from a high-yield, environmentally friendly procedure that provides excellent E-selectivity.[9][13]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 0.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.0 mmol, 1.0 equiv)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol), this compound (1.1 mmol), and potassium carbonate (1.0 mmol).
-
Add DBU (0.1 mmol) to the mixture under ambient atmosphere.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic mixture with water to remove the phosphate byproduct and potassium carbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure E-alkene.
Caption: Workflow for E-selective Horner-Wadsworth-Emmons reaction.
Protocol 2: High Z-Selectivity using the Still-Gennari Modification
This protocol is based on the procedure developed by Still and Gennari, optimized for producing Z-alkenes with high stereoselectivity.[9]
Materials:
-
Aldehyde (e.g., p-tolualdehyde, 1.0 mmol, 1.0 equiv)
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol, 2.0 equiv)
-
18-crown-6 (3.0 mmol, 3.0 equiv)
-
Potassium tert-butoxide (2.1 mmol, 2.1 equiv) or Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
2 M HCl (aq.)
-
Saturated NaHCO₃ (aq.)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and septum under a stream of inert gas (e.g., argon or nitrogen).
-
In the flask, prepare a solution of the aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (2.1 mmol) in anhydrous THF (5 mL).
-
Slowly add the potassium tert-butoxide solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction vigorously at -78 °C for 2 hours.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by adding water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with 2 M HCl (aq.) (10 mL), saturated NaHCO₃ (aq.) (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure Z-alkene.
Caption: Workflow for Z-selective Still-Gennari HWE reaction.
Conclusion
The Horner-Wadsworth-Emmons reaction is a highly versatile and reliable method for stereoselective alkene synthesis. By carefully selecting the phosphonate reagent and optimizing the reaction conditions, researchers can effectively control the stereochemical outcome to favor either the E or Z isomer. Standard phosphonates under thermodynamic control typically yield E-alkenes, while modified phosphonates with electron-withdrawing groups, such as those used in the Still-Gennari and Ando protocols, provide excellent selectivity for the kinetically favored Z-alkenes. The protocols and data provided herein serve as a comprehensive guide for scientists to successfully implement and tailor the HWE reaction to meet the specific stereochemical demands of their synthetic targets.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Enamine [enamine.net]
- 6. Masamune–Roush conditions for the Horner–Emmons reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]
Synthesis of α,β-Unsaturated Esters with Triethyl Phosphonoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds. This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene. The use of triethyl phosphonoacetate as the phosphonate (B1237965) reagent is particularly common for the synthesis of α,β-unsaturated esters, a structural motif prevalent in numerous biologically active molecules and natural products.
Compared to the classical Wittig reaction, the HWE reaction offers several distinct advantages. The phosphonate carbanions generated are generally more nucleophilic than the corresponding phosphonium (B103445) ylides, allowing for reactions with a broader range of electrophiles, including sterically hindered ketones.[1][2] Furthermore, the primary byproduct of the HWE reaction is a water-soluble phosphate (B84403) salt, which can be easily removed during aqueous work-up, simplifying product purification.[1][3] The HWE reaction typically exhibits a high degree of (E)-stereoselectivity, which is a significant advantage in the synthesis of specific isomers for pharmaceutical applications.[1][3]
α,β-Unsaturated esters are valuable intermediates in drug discovery and development due to their diverse biological activities and their utility as synthetic precursors.[4] They are found in a wide array of natural products and have been incorporated into various therapeutic agents.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a multi-step mechanism:
-
Deprotonation: A base is used to abstract the acidic α-proton from this compound, generating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, leading to the formation of the alkene and a phosphate byproduct.
The stereochemical outcome of the HWE reaction is largely dictated by the thermodynamics of the intermediate steps. The reaction generally favors the formation of the (E)-alkene, as the transition state leading to the trans product is sterically less hindered and therefore lower in energy.[5]
Experimental Protocols
The choice of base and solvent for the HWE reaction can significantly impact the reaction rate, yield, and stereoselectivity. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and 1,8-diazabicycloundec-7-ene (DBU). Tetrahydrofuran (THF) and acetonitrile (B52724) (MeCN) are frequently used as solvents.
General Protocol using Sodium Hydride in THF
This protocol is a widely used method for the HWE reaction and is suitable for a broad range of aldehydes and ketones.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Carbanion Formation: Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is often accompanied by the evolution of hydrogen gas.
-
Carbonyl Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitoring by TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Modified Protocol for Base-Sensitive Substrates (Masamune-Roush Conditions)
For substrates that are sensitive to strong bases like NaH, milder conditions are required. The Masamune-Roush conditions utilize lithium chloride and a non-nucleophilic base like DBU.[3]
Materials:
-
This compound
-
Aldehyde or Ketone
-
Lithium chloride (LiCl)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 equivalent), this compound (1.2 equivalents), and anhydrous lithium chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile.
-
Base Addition: Cool the mixture to 0 °C and add DBU (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at room temperature until completion (monitoring by TLC).
-
Work-up and Purification: Follow steps 6-10 from the General Protocol.
Data Presentation
The following tables summarize the reaction of this compound with various aldehydes and ketones under different conditions, highlighting the yields and stereoselectivity.
Table 1: Reaction with Aromatic Aldehydes
| Aldehyde | Base | Solvent | Time (h) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | NaH | THF | 12 | 85 | >95:5 | --INVALID-LINK-- |
| 4-Methoxybenzaldehyde | K2CO3 | Water | 0.5 | 92 | >99:1 | --INVALID-LINK-- |
| 4-Nitrobenzaldehyde | DBU | MeCN | 2 | 90 | >98:2 | --INVALID-LINK-- |
| 2-Naphthaldehyde | NaH | DME | 16 | 88 | >95:5 | --INVALID-LINK-- |
| 3-Pyridinecarboxaldehyde | LiOH·H2O | None | 1 | 91 | 95:5 | [6] |
Table 2: Reaction with Aliphatic Aldehydes
| Aldehyde | Base | Solvent | Time (h) | Yield (%) | E:Z Ratio | Reference |
| Heptanal | NaH | THF | 12 | 82 | >95:5 | --INVALID-LINK-- |
| Isovaleraldehyde | DBU/LiCl | MeCN | 4 | 78 | >98:2 | --INVALID-LINK-- |
| Cyclohexanecarboxaldehyde | K2CO3 | DMF | 6 | 85 | 90:10 | --INVALID-LINK-- |
| Pivalaldehyde | t-BuOK | THF | 2 | 75 | >99:1 | --INVALID-LINK-- |
Table 3: Reaction with Ketones
| Ketone | Base | Solvent | Time (h) | Yield (%) | E:Z Ratio | Reference |
| Cyclohexanone | NaH | Benzene | 1 | 77 | N/A | --INVALID-LINK-- |
| Acetophenone | DBU/Cs2CO3 | None | 24 | 75 | 85:15 | [7] |
| 4-Phenylcyclohexanone | NaH | DME | 16 | 80 | N/A | --INVALID-LINK-- |
| Propiophenone | NaH | THF | 24 | 65 | 70:30 | --INVALID-LINK-- |
Applications in Drug Development
The α,β-unsaturated ester moiety is a key pharmacophore in a variety of clinically used drugs and serves as a versatile building block for the synthesis of complex pharmaceutical agents.
-
Antineoplastic Agents: The HWE reaction has been employed in the synthesis of analogues of natural products with potent anticancer activity. For instance, it is a key step in the synthesis of certain retinoids and their derivatives, which are used in the treatment of various cancers.
-
Anti-inflammatory Drugs: The synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs) and their precursors involves the formation of an α,β-unsaturated ester.
-
Antiviral and Antimicrobial Agents: The α,β-unsaturated carbonyl functionality can act as a Michael acceptor, a property that has been exploited in the design of irreversible inhibitors for viral and microbial enzymes.
-
Cardiovascular Drugs: Certain calcium channel blockers and other cardiovascular agents contain the α,β-unsaturated ester scaffold, and the HWE reaction provides an efficient route for their synthesis.
The stereoselective nature of the HWE reaction is particularly crucial in drug development, as different stereoisomers of a drug molecule often exhibit vastly different pharmacological and toxicological profiles. The ability to selectively synthesize the (E)-isomer of an α,β-unsaturated ester with high purity is a significant advantage of this methodology.
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a powerful and versatile tool for the synthesis of α,β-unsaturated esters. Its high (E)-stereoselectivity, mild reaction conditions for sensitive substrates, and the ease of purification make it a preferred method in both academic and industrial research, particularly in the field of drug discovery and development. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this important transformation.
References
- 1. studylib.net [studylib.net]
- 2. This compound - Enamine [enamine.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Still-Gennari Modification for Z-Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method for the stereoselective synthesis of Z-alkenes from aldehydes.[1][2][3] This protocol offers a significant advantage over the traditional HWE reaction, which typically favors the formation of the thermodynamically more stable E-alkene.[4][5] The high Z-selectivity achieved with the Still-Gennari olefination makes it an invaluable tool in organic synthesis, particularly in the construction of complex molecules and pharmacologically active compounds where precise control of double bond geometry is crucial.[2][6][7]
Principle and Mechanism
The key to the Z-selectivity of the Still-Gennari modification lies in the use of phosphonate (B1237965) reagents bearing electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl)phosphonoacetates.[1][4][8] These electron-withdrawing groups increase the acidity of the α-proton, facilitating deprotonation, and also influence the stability and reactivity of the reaction intermediates.[1][5]
The reaction is typically carried out under kinetic control at low temperatures (often -78°C) using a strong, non-nucleophilic base.[1][9] The classical conditions involve the use of potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6 (B118740) in tetrahydrofuran (B95107) (THF).[1][10] The crown ether sequesters the potassium cation, leading to a more reactive "naked" phosphonate anion.
The proposed mechanism for the high Z-selectivity involves the following key steps:
-
Deprotonation: The phosphonate is deprotonated by the strong base to form a phosphonate carbanion.[4]
-
Nucleophilic Addition: The phosphonate carbanion undergoes a nucleophilic addition to the aldehyde. The stereochemistry of this addition is crucial. The transition state leading to the syn-adduct is favored over the anti-adduct.[11]
-
Oxaphosphetane Formation: The resulting adduct rapidly cyclizes to form a four-membered oxaphosphetane intermediate.[4][11]
-
Elimination: The electron-withdrawing groups on the phosphorus atom accelerate the elimination of the oxaphosphetane.[5][8] Due to the rapid and irreversible nature of the elimination from the less stable syn-oxaphosphetane, the formation of the Z-alkene is favored.[11] In contrast, the traditional HWE reaction allows for equilibration to the more stable anti-oxaphosphetane, leading to the E-alkene.[11]
Experimental Protocols
Below are representative experimental protocols for the Still-Gennari olefination.
Protocol 1: Classical Still-Gennari Conditions
This protocol is adapted from a standard procedure for the reaction of p-tolualdehyde.
Materials:
-
Aldehyde (e.g., p-tolualdehyde)
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Potassium tert-butoxide or KHMDS
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (B1210297)
-
2 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol, 2.0 eq.), and 18-crown-6 (3.0 mmol, 3.0 eq.) in dry THF (5 mL) at -78 °C under an inert atmosphere (e.g., argon), add a solution of potassium tert-butoxide (2.1 mmol, 2.1 eq.) in dry THF (5 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with 2 M HCl (aq) (10 mL), saturated NaHCO₃ (aq) (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired Z-alkene.
Protocol 2: Modified Conditions with Sodium Hydride
Recent studies have shown that sodium hydride (NaH) can be an effective and more economical base, sometimes providing even better yields and selectivities.[1]
Procedure:
-
To a suspension of NaH (2.0 eq) in anhydrous THF at -20 °C under an inert atmosphere, add a solution of the bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate reagent (1.0 eq) in THF.
-
After stirring for a short period, add the aldehyde (1.0 eq) dropwise.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Proceed with a standard aqueous workup and purification as described in Protocol 1.
Data Presentation
The following tables summarize the performance of the Still-Gennari modification and its variants with different substrates and conditions.
Table 1: Still-Gennari Olefination of Various Aldehydes with Bis(2,2,2-trifluoroethyl)phosphonoacetate
| Aldehyde | Base System | Temperature (°C) | Yield (%) | Z:E Ratio |
| p-Tolualdehyde | KHMDS, 18-crown-6 | -78 to RT | 78 | 15.5:1 |
Table 2: Modified Still-Gennari Olefination with Di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates and NaH [1]
| Aldehyde | Temperature (°C) | Yield (%) | Z:E Ratio |
| Benzaldehyde | -20 | 94 | 97:3 |
| 4-Chlorobenzaldehyde | -20 | 96 | 98:2 |
| 4-Methoxybenzaldehyde | -20 | 95 | 97:3 |
| 2-Naphthaldehyde | -20 | 98 | 98:2 |
| Octanal | -20 | 85 | 88:12 |
| Cyclohexanecarboxaldehyde | -20 | 92 | 95:5 |
Visualizations
Caption: Mechanism of the Still-Gennari Olefination.
Caption: Still-Gennari Olefination Experimental Workflow.
References
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Masamune-Roush Horner-Wadsworth-Emmons (HWE) Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of alkenes from phosphonate (B1237965) carbanions and carbonyl compounds. Among the various modifications of the HWE reaction, the Masamune-Roush conditions offer a mild and highly effective method, particularly for substrates that are sensitive to stronger bases.[1][2] Developed by Satoru Masamune and William R. Roush, this procedure typically employs a combination of lithium chloride (LiCl) and a mild amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (Et₃N), in an aprotic solvent.[2][3] These conditions are renowned for their ability to promote the formation of (E)-alkenes with high selectivity and are particularly advantageous in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[4][5] The mildness of the reaction conditions allows for the olefination of base-sensitive aldehydes and phosphonates that might not be stable under traditional HWE conditions which often utilize strong bases like sodium hydride (NaH) or organolithium reagents.[1][2]
Reaction Mechanism and Role of Reagents
The Masamune-Roush modification of the HWE reaction follows the general mechanistic pathway of the HWE reaction, but with key roles played by the specific reagents. The reaction begins with the deprotonation of the phosphonate to generate a phosphonate carbanion.[2] The lithium chloride acts as a Lewis acid, coordinating to the phosphonate and increasing the acidity of the α-proton, thereby facilitating deprotonation by the mild amine base.[6][7] The lithium cation also plays a crucial role in the stereochemical outcome by promoting the formation of a thermodynamically stable intermediate that leads to the (E)-alkene.[2] The use of a mild amine base, such as DBU or Et₃N, is a defining feature of the Masamune-Roush conditions, allowing the reaction to proceed under significantly less harsh conditions than traditional HWE protocols.[1][2] This is particularly beneficial for substrates with sensitive functional groups that are prone to side reactions under strongly basic conditions.
Applications in Complex Molecule Synthesis and Drug Development
The Masamune-Roush conditions have been widely employed in the total synthesis of numerous complex natural products, where the preservation of delicate stereocenters and functional groups is paramount. For instance, these conditions have been successfully utilized in the macrocyclization steps for the synthesis of various macrolides.[5][8] The high (E)-selectivity and mildness of the reaction make it an ideal choice for constructing the unsaturated macrocyclic core of these molecules.[8]
While direct applications in the synthesis of marketed drugs are often proprietary, the principles and methodologies of the Masamune-Roush reaction are highly relevant to drug development. The ability to stereoselectively synthesize complex alkenes is crucial in the construction of pharmacophores and the optimization of lead compounds. The reaction's tolerance for a wide range of functional groups makes it a valuable tool in the synthesis of diverse compound libraries for high-throughput screening. The synthesis of fluorinated olefins, which can act as peptide bond isosteres and enzyme inhibitors, is another area where the HWE reaction, including its mild variants like the Masamune-Roush conditions, finds significant application in medicinal chemistry.[7]
Data Presentation
The following tables summarize the quantitative data from various literature sources, comparing the Masamune-Roush conditions with other HWE reaction protocols.
Table 1: Comparison of HWE Reaction Conditions for the Synthesis of α,β-Unsaturated Esters
| Entry | Aldehyde | Phosphonate | Base/Conditions | Solvent | Temp (°C) | E/Z Ratio | Yield (%) | Reference |
| 1 | Benzaldehyde | Triethyl phosphonoacetate | DBU, K₂CO₃ | neat | rt | >99:1 | - | [8] |
| 2 | Heptanal | This compound | DBU, K₂CO₃ | neat | rt | 99:1 | - | [8] |
| 3 | Benzaldehyde | Triethyl 2-phosphonopropionate | LiOH·H₂O | neat | rt | 99:1 | - | [8] |
| 4 | Aldehyde 1 | Phosphonate 2 | LiCl, DBU | MeCN | rt | - | 90 | [5] |
| 5 | Aldehyde 3 | Phosphonate 4 | LiCl, DIPEA | MeCN | rt | - | 46 | [5] |
Data for specific substrates from various literature sources.
Table 2: Intramolecular HWE Macrocyclization Conditions
| Entry | Substrate | Ring Size | Base/Conditions | Solvent | E/Z Ratio | Yield (%) | Reference |
| 1 | (EtO)₂P(O)CH₂CO₂---CHO | 13 | LiCl, DBU | MeCN or THF | 89:11 | 52 | [8] |
| 2 | (EtO)₂P(O)CH₂CO₂---CHO | 14 | LiCl, DBU | MeCN or THF | 95:5 | 75 | [8] |
| 3 | (EtO)₂P(O)CH₂CO₂---CHO | 16 | LiCl, DBU | MeCN or THF | 99:1 | 82 | [8] |
| 4 | (EtO)₂P(O)CH₂CO₂---CHO | 18 | LiCl, DBU | MeCN or THF | 98:2 | 78 | [8] |
Data for the synthesis of macrocyclic lactones.
Experimental Protocols
General Protocol for Masamune-Roush Olefination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 equiv)
-
Phosphonate (1.0-1.5 equiv)
-
Anhydrous Lithium Chloride (LiCl) (1.0-1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N) (1.0-1.5 equiv)
-
Anhydrous Acetonitrile (B52724) (MeCN) or Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous LiCl and the chosen anhydrous solvent.
-
Cool the suspension to 0 °C.
-
Add the phosphonate to the suspension, followed by the aldehyde.
-
Slowly add the amine base (DBU or Et₃N) dropwise to the stirred mixture.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkene.
Detailed Experimental Protocol from Organic Syntheses
The following is a reliable and detailed protocol for the Masamune-Roush HWE reaction.
Reaction: (CH₃)₂CHCHO + (C₂H₅O)₂P(O)CH₂CO₂C₂H₅ → (CH₃)₂CHCH=CHCO₂C₂H₅
Materials:
-
Isobutyraldehyde (B47883) (9.1 mL, 0.10 mol)
-
This compound (21.8 mL, 0.11 mol)
-
Anhydrous Lithium Chloride (4.66 g, 0.11 mol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (16.4 mL, 0.11 mol)
-
Anhydrous Acetonitrile (200 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a thermometer, an argon inlet, and a rubber septum.
-
The flask is charged with anhydrous lithium chloride (4.66 g, 0.11 mol) and anhydrous acetonitrile (200 mL).
-
The suspension is cooled to 0°C with an ice bath.
-
This compound (21.8 mL, 0.11 mol) and isobutyraldehyde (9.1 mL, 0.10 mol) are added sequentially via syringe.
-
DBU (16.4 mL, 0.11 mol) is added dropwise over 10 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (100 mL).
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic extracts are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by distillation to afford ethyl 4-methyl-2-pentenoate as a colorless oil.
Mandatory Visualizations
Caption: Mechanism of the Masamune-Roush HWE reaction.
Caption: General experimental workflow for the Masamune-Roush HWE reaction.
References
- 1. Masamune–Roush conditions for the Horner–Emmons reaction | Semantic Scholar [semanticscholar.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Z-selective intramolecular Horner-Wadsworth-Emmons reaction for the synthesis of macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triethyl Phosphonoacetate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl phosphonoacetate is a widely utilized C2-building block in organic synthesis, most notably as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction offers significant advantages over the classical Wittig reaction, including generally higher yields, simpler purification due to the water-soluble nature of the phosphate (B84403) byproduct, and a strong propensity for the formation of (E)-alkenes.[1][2] These features make this compound an invaluable tool in the stereoselective synthesis of complex natural products, where the construction of carbon-carbon double bonds with defined geometry is often a critical challenge.
This document provides detailed application notes, experimental protocols, and mechanistic diagrams for the use of this compound in the synthesis of a variety of natural products.
The Horner-Wadsworth-Emmons (HWE) Reaction: A General Overview
The HWE reaction involves the reaction of a phosphonate (B1237965) carbanion, generated by deprotonation of the α-proton of this compound with a base, with an aldehyde or ketone. The resulting intermediate then collapses to form an alkene and a water-soluble diethyl phosphate salt. The stereochemical outcome is influenced by steric factors, with the antiperiplanar approach of the carbanion to the carbonyl leading to the favored (E)-alkene.[1]
Key Advantages of the HWE Reaction in Natural Product Synthesis:
-
High (E)-Selectivity: The HWE reaction typically affords the thermodynamically more stable (E)-alkene with high selectivity.[3]
-
Broad Substrate Scope: The phosphonate carbanion is highly nucleophilic and reacts with a wide range of aldehydes and ketones, including sterically hindered substrates.[1]
-
Mild Reaction Conditions: The reaction can often be carried out under mild conditions, preserving sensitive functional groups commonly found in natural product intermediates.
-
Simplified Purification: The water-soluble nature of the phosphate byproduct allows for straightforward removal during aqueous workup.[1]
Applications in Natural Product Synthesis
This compound has been instrumental in the total synthesis of numerous natural products, ranging from prostaglandins (B1171923) and macrolides to various alkaloids and polyketides.[4][5]
Prostaglandins
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects. Their synthesis often involves the construction of an α,β-unsaturated ester side chain, a task for which the HWE reaction is ideally suited. While specific protocols for the total synthesis of prostaglandins using this compound are part of larger, multi-step sequences, the key HWE step is a recurring theme.[6]
(-)-Centrolobine
(-)-Centrolobine is a diarylheptanoid natural product with reported anti-Leishmania activity. Its synthesis has been accomplished through various routes, with some approaches potentially employing an HWE reaction for the construction of the carbon backbone, although specific details of such a step with this compound were not prominently featured in the reviewed literature.[7][8]
Jasmine Ketolactone
The synthesis of jasmine ketolactone, a fragrant component of jasmine oil, involves several key steps. While a detailed experimental protocol using this compound was not explicitly found, the construction of α,β-unsaturated ester moieties in related structures is a common application of the HWE reaction.
(+)-Ricciocarpin A
(+)-Ricciocarpin A is a molluscicidal agent isolated from a liverwort. Its total synthesis has been achieved through various strategies, including those that feature organocatalytic steps.[9] An HWE reaction with this compound could be envisioned for the formation of a key unsaturated intermediate in a synthetic approach to this natural product.
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol is a generalized procedure based on a well-established method and should be adapted for specific substrates.[10][11]
Materials:
-
This compound
-
Aldehyde or ketone
-
Base (e.g., Sodium hydride (NaH), Sodium methoxide (B1231860) (NaOMe), Potassium carbonate (K2CO3))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Benzene)
-
Anhydrous workup and purification reagents
Procedure:
-
Preparation of the Phosphonate Anion:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, a suspension of sodium hydride (1.1 eq.) in anhydrous THF is prepared under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
This compound (1.0 eq.) is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the anion.[10][11]
-
-
Reaction with the Carbonyl Compound:
-
The solution of the phosphonate anion is cooled to the desired temperature (often 0 °C or -78 °C).
-
A solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction is stirred at the chosen temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated ester.
-
| Parameter | Condition | Reference |
| Base | Sodium Hydride (NaH) | [10][11] |
| Solvent | Tetrahydrofuran (THF), Benzene | [10][11] |
| Temperature | 0 °C to room temperature | [10][11] |
| Typical Yield | 67-95% | [10][11] |
Signaling Pathways and Workflows
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
General Experimental Workflow
Caption: General workflow for the HWE reaction.
Conclusion
This compound, through the Horner-Wadsworth-Emmons reaction, remains a cornerstone of modern organic synthesis. Its reliability, stereoselectivity, and operational simplicity make it a favored reagent for the construction of complex natural products. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of biologically active molecules.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the α-Arylation of Phosphonoacetates using Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed α-arylation of phosphonoacetates. This transformation is of significant interest as α-arylated phosphonoacetates are valuable intermediates in organic synthesis, particularly as precursors for the Horner-Wadsworth-Emmons olefination to generate α-aryl-α,β-unsaturated esters, which are common motifs in biologically active molecules and natural products.[1][2][3]
Introduction
The direct α-arylation of phosphonoacetates via palladium catalysis represents a powerful and efficient method for the construction of carbon-carbon bonds at the α-position of the phosphonoacetate moiety.[4] Traditional methods for accessing these compounds, such as the Michaelis-Arbuzov reaction, often require harsh conditions and are limited by the availability of starting materials.[1][5] The palladium-catalyzed approach offers a milder and more versatile alternative, allowing for the coupling of a wide range of phosphonoacetates with various aryl and heteroaryl halides.[1][5]
Key to the success of this transformation is the careful selection of the palladium catalyst, ligand, base, and solvent system. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. This document outlines optimized reaction conditions and provides detailed experimental protocols for this important transformation.
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the palladium-catalyzed α-arylation of phosphonoacetates involves a catalytic cycle consisting of oxidative addition, deprotonation of the phosphonoacetate, and reductive elimination.
Caption: Proposed catalytic cycle for the palladium-catalyzed α-arylation of phosphonoacetates.
A typical experimental workflow for this reaction is outlined below. It involves the careful assembly of reagents under an inert atmosphere, followed by heating and subsequent purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner-Wadsworth-Emmons Olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Deprotonation of Triethyl Phosphonoacetate with Different Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the deprotonation of triethyl phosphonoacetate, a critical step in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated esters. The choice of base for this proton abstraction significantly impacts reaction efficiency, yield, and stereoselectivity. This document outlines protocols for various bases and presents a comparative summary of their performance.
Introduction
This compound is a widely used reagent in organic synthesis, particularly in the HWE reaction, which offers a significant advantage over the traditional Wittig reaction by producing a water-soluble phosphate (B84403) byproduct that simplifies purification. The reaction commences with the deprotonation of the α-proton of this compound to form a stabilized phosphonate (B1237965) carbanion (anion or ylide). This nucleophilic carbanion then reacts with an aldehyde or ketone to yield predominantly the (E)-alkene. The selection of an appropriate base is crucial for the efficient generation of the phosphonate anion and the overall success of the reaction.
Comparison of Common Bases for Deprotonation
The effectiveness of a base for the deprotonation of this compound depends on factors such as its strength (pKa of the conjugate acid), steric hindrance, solubility, and the reaction conditions (solvent, temperature). Below is a summary of commonly used bases and their performance in the HWE reaction, which serves as an indirect measure of their deprotonation efficiency.
| Base | Typical Solvent(s) | Typical Temperature (°C) | Key Characteristics & Performance Notes |
| Sodium Hydride (NaH) | THF, DME, Benzene | 0 to room temperature | A strong, non-nucleophilic base. Widely used and cost-effective. Requires careful handling due to its flammability. Often used in excess. Provides good to excellent yields of the (E)-alkene. |
| Potassium tert-Butoxide (KOtBu) | THF, t-BuOH | -78 to room temperature | A strong, sterically hindered base. Effective for generating the phosphonate anion. Can be used in situations where NaH is not suitable. |
| Lithium Diisopropylamide (LDA) | THF | -78 | A very strong, non-nucleophilic base. Typically prepared in situ. Useful for rapid and complete deprotonation at low temperatures, which can be advantageous for sensitive substrates. |
| 1,8-Diazabicycloundec-7-ene (DBU) | Acetonitrile, Solvent-free | Room temperature | A non-nucleophilic, organic base. Often used with lithium chloride (LiCl) in "Masamune-Roush conditions" for base-sensitive substrates. Also effective in solvent-free conditions with K₂CO₃, leading to high (E)-selectivity. |
| Lithium Hydroxide (LiOH) | Solvent-free | Room temperature | A mild inorganic base that can be used in solvent-free conditions, offering a greener alternative. Has been shown to give high yields and excellent (E)-selectivity with α-methyl substituted phosphonates. |
| Barium Hydroxide (Ba(OH)₂) | |||
| THF, 1,4-Dioxane | Room temperature | Another mild inorganic base that can provide high (E)-selectivity, particularly with α-branched phosphonates. |
Experimental Protocols
Protocol 1: Deprotonation using Sodium Hydride (NaH)
This protocol is a standard procedure for the generation of the phosphonate anion from this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME)
-
Anhydrous hexane (B92381) (for washing NaH)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the required amount of sodium hydride (typically 1.1-1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane (2-3 times) to remove the mineral oil. Carefully decant the hexane washings.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension. Hydrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the hydrogen evolution ceases, indicating the complete formation of the phosphonate carbanion.
-
The resulting solution of the phosphonate anion is now ready for the subsequent reaction with an aldehyde or ketone.
Protocol 2: Deprotonation using Potassium tert-Butoxide (KOtBu)
This protocol offers an alternative to sodium hydride.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.1-1.2 equivalents).
-
Add anhydrous THF to dissolve the base.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred base solution.
-
Stir the mixture for 30-60 minutes at the chosen temperature to ensure complete formation of the phosphonate anion.
-
The ylide solution is now ready for the next step.
Protocol 3: Deprotonation using Lithium Diisopropylamide (LDA)
This protocol is suitable for reactions requiring a very strong base at low temperatures.
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask, syringes, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Deprotonation: To the freshly prepared LDA solution at -78 °C, slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to generate the lithium phosphonate enolate.
-
The solution is now ready for the addition of the electrophile.
Reaction Workflow and Mechanism
The deprotonation of this compound is the initial and crucial step in the Horner-Wadsworth-Emmons reaction. The general workflow and the subsequent reaction mechanism are depicted below.
Caption: General workflow for the deprotonation of this compound.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Conclusion
The choice of base for the deprotonation of this compound is a critical parameter in the Horner-Wadsworth-Emmons reaction. Strong bases like sodium hydride and LDA ensure rapid and complete formation of the phosphonate anion, while milder conditions using DBU/LiCl or inorganic bases like LiOH can be employed for sensitive substrates. The provided protocols offer a starting point for the optimization of reaction conditions to achieve high yields and desired stereoselectivity in the synthesis of α,β-unsaturated esters, which are valuable intermediates in drug development and materials science.
Solvent Effects on the Horner-Wadsworth-Emmons Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis, prized for its ability to form carbon-carbon double bonds with high stereoselectivity.[1] A significant advantage over the traditional Wittig reaction is the aqueous solubility of the phosphate (B84403) byproduct, which simplifies purification.[2] The stereochemical outcome of the HWE reaction, yielding predominantly either the (E)-(trans) or (Z)-(cis) alkene, is highly dependent on the reaction conditions. Key factors influencing this selectivity include the structure of the phosphonate (B1237965) reagent, the base employed, the reaction temperature, and critically, the solvent.[3]
This document provides detailed application notes on the influence of solvents on the HWE reaction's outcome, supported by quantitative data. It also includes comprehensive experimental protocols for performing the reaction under various conditions to achieve desired stereoselectivity, and visual diagrams to illustrate the reaction mechanism and experimental workflows.
Data Presentation: Solvent Effects on HWE Reaction Outcome
The choice of solvent can significantly impact both the yield and the stereoselectivity (E/Z ratio) of the Horner-Wadsworth-Emmons reaction. The polarity, coordinating ability, and steric bulk of the solvent can influence the stability of intermediates and transition states in the reaction mechanism. Below are tabulated results from a systematic study on a Weinreb amide-type HWE reaction, which clearly demonstrate these effects.[4]
Table 1: Effect of Solvent on the Yield and Stereoselectivity of a Weinreb Amide-Type HWE Reaction [4]
| Entry | Solvent | Concentration (M) | Time (h) | Yield (%) | (E)-5c : (Z)-5c Ratio |
| 1 | THF | 0.2 | 1 | 91 | >99:1 |
| 2 | Toluene | 0.2 | 1 | 93 | >99:1 |
| 3 | CH₂Cl₂ | 0.2 | 1 | 95 | >99:1 |
| 4 | Dioxane | 0.2 | 1 | 90 | >99:1 |
| 5 | CPME | 0.2 | 1 | 93 | >99:1 |
| 6 | DMF | 0.2 | 1 | 82 | >99:1 |
| 7 | Acetonitrile (B52724) | 0.2 | 1 | 85 | >99:1 |
| 8 | THF | 0.1 | 1 | 95 | >99:1 |
| 9 | THF | 0.4 | 1 | 89 | >99:1 |
Reaction conditions: Weinreb amide-type HWE reagent, 3-phenylpropanal, and iPrMgCl in the indicated solvent. CPME = Cyclopentyl methyl ether; DMF = Dimethylformamide.
Signaling Pathways and Experimental Workflows
Horner-Wadsworth-Emmons Reaction Mechanism
The generally accepted mechanism for the HWE reaction involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. The resulting intermediate forms a cyclic oxaphosphetane, which then eliminates to give the alkene and a water-soluble phosphate byproduct.[5] The stereochemical outcome is determined by the relative energies of the transition states leading to the (E) and (Z)-alkenes.[5]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow for Solvent Screening in HWE Reactions
A systematic approach is crucial when optimizing the solvent for a Horner-Wadsworth-Emmons reaction to achieve the desired yield and stereoselectivity. The following workflow outlines the key steps for a solvent screening experiment.
Caption: Experimental workflow for HWE reaction solvent screening.
Experimental Protocols
The following protocols provide detailed methodologies for conducting the Horner-Wadsworth-Emmons reaction under different conditions to favor either the (E) or (Z) isomer.
Protocol 1: Standard (E)-Selective HWE Reaction
This protocol is a general procedure for the synthesis of (E)-alkenes using a standard phosphonate reagent like triethyl phosphonoacetate and a strong base in an aprotic solvent.
Materials:
-
Phosphonate reagent (e.g., this compound)
-
Aldehyde or ketone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a dry flask.
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexane (B92381) each time.
-
Add anhydrous THF (to a concentration of ~0.5 M) to the washed NaH and cool the slurry to 0 °C in an ice bath.
-
Slowly add the phosphonate reagent (1.1 equivalents) dropwise to the stirred NaH slurry.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari (Z)-Selective HWE Reaction
This protocol utilizes a phosphonate with electron-withdrawing groups and specific base/additive conditions to favor the formation of (Z)-alkenes.[6]
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate or similar electron-deficient phosphonate
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of the electron-deficient phosphonate (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF (~0.1 M) under an inert atmosphere, cool the mixture to -78 °C.
-
Add a solution of KHMDS (1.05 equivalents) in THF dropwise.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Continue stirring at -78 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, transfer to a separatory funnel, and extract with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Masamune-Roush (E)-Selective HWE Reaction for Base-Sensitive Substrates
This protocol is suitable for substrates that are sensitive to strong bases, employing a weaker amine base in the presence of a lithium salt.[7]
Materials:
-
Phosphonate reagent (e.g., this compound)
-
Aldehyde or ketone
-
Anhydrous lithium chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (TEA)
-
Anhydrous acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry flask under an inert atmosphere, add anhydrous LiCl (1.1 equivalents) and the phosphonate reagent (1.05 equivalents).
-
Add anhydrous acetonitrile to dissolve the solids.
-
Add DBU or TEA (1.1 equivalents) to the stirred solution.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous acetonitrile dropwise.
-
Stir the reaction at room temperature until complete (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Solvent-Free (E)-Selective HWE Reaction
For certain substrates, a solvent-free approach can be highly efficient and environmentally friendly.[8]
Materials:
-
Phosphonate reagent (e.g., this compound)
-
Aldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (B109758) or other suitable solvent for workup
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, combine the aldehyde (1.0 equivalent), phosphonate reagent (1.1 equivalents), and K₂CO₃ (1.0 equivalent).
-
Add a catalytic amount of DBU (e.g., 0.1 equivalents).
-
Stir the neat mixture at room temperature. The reaction is often complete within a few hours.
-
Once the reaction is complete (monitor by TLC), add dichloromethane and water to the reaction mixture.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Enamine [enamine.net]
- 8. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on troubleshooting low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a Horner-Wadsworth-Emmons reaction?
The most frequent issues leading to low product yield include inefficient deprotonation of the phosphonate (B1237965), poor quality or impure reagents, unfavorable reaction conditions (temperature, solvent), and steric hindrance from the substrates.[1][2] Difficulties during the reaction workup and purification can also contribute to product loss.[1]
Q2: How does the choice of base impact the reaction yield?
The base is critical for the deprotonation of the phosphonate to form the reactive carbanion.[2] An insufficiently strong base will result in incomplete deprotonation and, consequently, low yield. Strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) are often used for simple alkyl phosphonates. For more sensitive substrates, milder conditions such as lithium chloride (LiCl) with DBU or triethylamine (B128534) (Masamune-Roush conditions) can be effective.[2] It is crucial to use a fresh, high-quality base to avoid issues with degradation.
Q3: Can the solvent affect the outcome of my HWE reaction?
Yes, the solvent plays a significant role in the solubility of reagents and the stability of intermediates. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly used solvents for the HWE reaction. In some cases, more polar solvents like dimethylformamide (DMF) may be beneficial, but their compatibility with the substrates must be considered. The choice of solvent can influence both the yield and the stereoselectivity of the reaction.
Q4: My starting materials are complex. Could steric hindrance be the problem?
Highly sterically hindered aldehydes or ketones may react sluggishly, leading to lower yields.[2] The HWE reaction is generally more effective for hindered ketones than the traditional Wittig reaction.[2] To overcome steric hindrance, increasing the reaction temperature or prolonging the reaction time can be beneficial.[2]
Q5: What is the advantage of the HWE reaction over the Wittig reaction?
The HWE reaction offers several key advantages. The phosphonate carbanions used are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides in the Wittig reaction. This allows them to react with a broader range of aldehydes and ketones, including those that are sterically hindered. A significant practical advantage is that the dialkylphosphate byproduct is water-soluble, which greatly simplifies purification as it can be easily removed by aqueous extraction.[1][2]
Troubleshooting Guide: Low Product Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues in your HWE reaction.
Issue 1: Inefficient Deprotonation of the Phosphonate
Question: I suspect the phosphonate is not being fully deprotonated. How can I address this?
Answer: Incomplete formation of the phosphonate carbanion is a primary cause of low yield.
-
Moisture: Ensure all glassware is oven-dried and solvents are strictly anhydrous. Any moisture will quench the base and the carbanion.
-
Base Strength and Quality:
-
Use a fresh, high-quality base. Older bases can be less active.
-
For simple phosphonates, strong bases like NaH, LDA, or n-BuLi are effective.
-
If your substrate is base-sensitive, consider milder conditions like the Masamune-Roush protocol (LiCl with DBU or Et₃N).[2]
-
-
Base Quantity: Use a slight excess of the base (typically 1.1-1.2 equivalents) to ensure complete deprotonation and to account for any minor impurities.
Issue 2: Problems with Reagents
Question: How can I be sure my aldehyde/ketone or phosphonate is not the source of the problem?
Answer: The purity and reactivity of your starting materials are critical.
-
Aldehyde/Ketone Purity: Aldehydes, in particular, can oxidize to carboxylic acids upon storage. It is often beneficial to purify the aldehyde or ketone by distillation or chromatography immediately before use.
-
Phosphonate Purity: Ensure the phosphonate ester is pure. Impurities can interfere with the reaction.
-
Substrate Reactivity: Sterically hindered ketones can be challenging substrates. Consider increasing the reaction temperature or extending the reaction time to improve conversion.
Issue 3: Suboptimal Reaction Conditions
Question: I've checked my reagents and base. Could the reaction conditions be the cause of the low yield?
Answer: Temperature and the order of addition can significantly impact the reaction's success.
-
Temperature Control: The optimal temperature can vary. While many reactions are initiated at low temperatures (e.g., -78 °C or 0 °C) and then warmed to room temperature, some substrates may require heating. Higher temperatures can sometimes increase the rate of reaction for sterically hindered substrates but may also lead to side reactions.
-
Order of Addition: It is generally recommended to add the aldehyde or ketone solution slowly to the pre-formed phosphonate carbanion. This helps to minimize side reactions of the carbonyl compound.
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can affect the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction.
Table 1: Effect of Strong Base and Cation on Yield and E/Z Selectivity
| Entry | Base (1.2 equiv) | Cation | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | LHMDS | Li⁺ | -78 to rt | 1.5 | 92 | 87/13 |
| 2 | NaHMDS | Na⁺ | -78 to rt | 0.5 | 95 | 98/2 |
| 3 | KHMDS | K⁺ | -78 to rt | 1.5 | 94 | 93/7 |
| 4 | n-BuLi | Li⁺ | -78 to rt | 1.5 | 91 | 87/13 |
| 5 | NaH | Na⁺ | 0 to rt | 1.5 | 96 | 98/2 |
| 6 | t-BuOK | K⁺ | -78 to rt | 1.5 | 93 | 92/8 |
| 7 | i-PrMgBr | Mg²⁺ | 0 | 1.5 | 55 | >99/1 |
| 8 | i-PrMgBr | Mg²⁺ | rt | 1.5 | 92 | >99/1 |
Data adapted from a study on a Weinreb amide-type HWE reaction.
Table 2: Effect of Weak Base Conditions on Yield and E/Z Selectivity
| Entry | Lewis Acid | Base | Solvent | Temperature | Time (h) | Yield (%) | E/Z Ratio |
| 1 | LiCl | DBU | THF | rt | 1.5 | 90 | 87/13 |
| 2 | LiCl | Et₃N | THF | rt | 1.5 | 85 | 85/15 |
| 3 | MgCl₂ | DBU | THF | rt | 1.5 | 88 | 78/22 |
| 4 | MgCl₂ | Et₃N | THF | rt | 1.5 | 83 | 75/25 |
Data adapted from a study on a Weinreb amide-type HWE reaction.
Table 3: Effect of Solvent on Yield and E/Z Selectivity
| Entry | Solvent | Concentration (M) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | THF | 0.03 | 1.5 | 90 | 98/2 |
| 2 | DME | 0.03 | 1.5 | 85 | 99/1 |
| 3 | Et₂O | 0.03 | 1.5 | 87 | 98/2 |
| 4 | MeCN | 0.03 | 1.5 | 45 | 95/5 |
| 5 | Toluene | 0.03 | 1.5 | 52 | 85/15 |
Data adapted from a study on a Weinreb amide-type HWE reaction using i-PrMgCl as the base.
Experimental Protocols
General Protocol for a Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent and Glassware Preparation:
-
All glassware should be thoroughly dried in an oven at >100 °C for several hours and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvent (typically THF) should be used. Solvents can be dried by passing them through a column of activated alumina (B75360) or by distillation from an appropriate drying agent.
-
The phosphonate ester and the aldehyde/ketone should be of high purity. Liquid aldehydes should be distilled immediately prior to use.
2. Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an inert gas inlet, add the phosphonate ester (1.1 equivalents).
-
Dissolve the phosphonate ester in anhydrous THF.
-
Cool the solution to the desired temperature (commonly 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
3. Formation of the Phosphonate Carbanion:
-
Slowly add the base (e.g., a 60% dispersion of NaH in mineral oil, 1.2 equivalents) to the stirred solution of the phosphonate ester.
-
Allow the mixture to stir at the same temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases (in the case of NaH).
4. Reaction with the Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a small amount of anhydrous THF in a separate flame-dried flask.
-
Using a syringe, add the aldehyde/ketone solution dropwise to the reaction mixture containing the phosphonate carbanion.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
5. Reaction Monitoring and Workup:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde/ketone is consumed.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
6. Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure alkene product.
Visualizations
Caption: A decision tree to diagnose and resolve low yield issues in HWE reactions.
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons olefination.
References
Technical Support Center: Optimizing Reactions with Triethyl Phosphonoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Triethyl phosphonoacetate, primarily in the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound in a Horner-Wadsworth-Emmons (HWE) reaction?
The most frequent challenges include low or no product yield, poor stereoselectivity (an unfavorable E/Z isomer ratio), and difficulties during the reaction workup and purification process.[1]
Q2: What are the main advantages of the HWE reaction with this compound compared to the Wittig reaction?
The HWE reaction offers several key advantages. The phosphonate (B1237965) carbanions generated from reagents like this compound are generally more nucleophilic and less basic than the phosphonium (B103445) ylides used in the Wittig reaction.[1][2] This allows them to react with a broader range of aldehydes and ketones, including those that are sterically hindered.[1][3] A significant practical advantage is that the dialkylphosphate byproduct is water-soluble, which greatly simplifies purification as it can be easily removed through an aqueous extraction.[1][2]
Q3: How is the this compound reagent typically prepared?
While commercially available, this compound can be synthesized via the Michaelis-Arbuzov reaction.[1][4] This reaction involves treating a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide like ethyl chloroacetate (B1199739).[1][4] Another method involves the reaction between diethyl phosphite and ethyl chloroacetate in the presence of a base.[5][6]
Q4: How can I influence the stereoselectivity of the HWE reaction to favor the (E)- or (Z)-alkene?
The HWE reaction with simple phosphonates like this compound generally favors the formation of the (E)-alkene.[7][8][9] To enhance (E)-selectivity, using lithium or sodium bases and running the reaction at higher temperatures can be beneficial.[1] Conversely, to obtain the (Z)-alkene, specific modifications are necessary, such as the Still-Gennari conditions.[7] These conditions employ phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strongly dissociating bases like KHMDS with 18-crown-6 (B118740) in THF.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low product yield is a common issue that can often be traced back to reagents, reaction conditions, or substrate reactivity.[1]
| Potential Cause | Recommended Solution(s) |
| Inefficient Deprotonation | Ensure the base is fresh, high-quality, and used in an appropriate amount. For stubborn cases, consider switching to a stronger base. Sodium hydride (NaH) is common, while for more sensitive substrates, milder conditions like DBU with LiCl can be effective.[1][2] |
| Impure or Degraded Reagents | Purify the aldehyde or ketone before use via distillation or chromatography. Ensure the this compound is pure and has been stored under anhydrous conditions.[2][5] |
| Sterically Hindered Substrates | For sterically hindered ketones that react slowly, increasing the reaction temperature and/or extending the reaction time may be necessary.[1][2][3] |
| Moisture in the Reaction | Use freshly distilled, anhydrous solvents and ensure all glassware is flame-dried. Moisture will quench the phosphonate carbanion.[2] |
| Insufficient Reaction Time | Monitor the reaction's progress using TLC or GC-MS and continue until the starting material is consumed.[10] |
Issue 2: Poor Stereoselectivity (Undesired E/Z Ratio)
Achieving a high ratio of the desired alkene isomer is a frequent challenge. The HWE reaction with this compound typically favors the (E)-isomer.[7][8][9]
| Factor | Influence on Selectivity & Recommendations |
| Base and Counterion | The choice of base can significantly impact the stereochemical outcome. Lithium and sodium bases generally favor the (E)-isomer, while potassium bases under strongly dissociating conditions (e.g., KHMDS with 18-crown-6) promote (Z)-selectivity (with modified phosphonates).[1] |
| Temperature | Higher temperatures (e.g., room temperature or reflux) tend to favor the thermodynamically more stable (E)-alkene. Lower temperatures may favor the kinetic product.[1][11] |
| Solvent | The solvent can influence the solubility of intermediates and the reaction pathway. Anhydrous THF is a common choice.[2] |
| Phosphonate Structure | While this guide focuses on this compound, it's worth noting that modifying the phosphonate itself is a key strategy for controlling stereoselectivity. Bulky or electron-withdrawing groups on the phosphonate can favor the (Z)-alkene.[1][7] |
Experimental Protocols
General Procedure for the Horner-Wadsworth-Emmons Reaction
A representative protocol for the reaction of an aldehyde or ketone with this compound using sodium hydride as the base.
-
Preparation of the Phosphonate Carbanion: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq.) in anhydrous THF in a flame-dried flask. Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq.) in anhydrous THF to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, to ensure complete formation of the carbanion.[2]
-
Reaction with the Carbonyl Compound: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.[2]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the reaction is complete. Gentle heating may be required for less reactive substrates.[2]
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).[2]
-
Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and concentrate the solution under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.[2][12]
Data Presentation
Table 1: Representative Performance of this compound in the HWE Reaction
| Aldehyde/Ketone | Base/Conditions | Solvent | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | DBU/K₂CO₃ | None | 95 | >99:1 | [13] |
| 4-Phenylcyclohexanone | NaH | THF | - | - | [2] |
| Cyclohexanone | NaH | Benzene | 67-77 | - | [14] |
Note: Yields and selectivities are highly dependent on the specific substrate and reaction conditions.
Visualizations
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting logic for low-yield Horner-Wadsworth-Emmons reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. CN106397481A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. htdchem.com [htdchem.com]
- 6. Base-promoted diethyl phosphite method for synthesis of this compound-Academax [academax.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. This compound - Enamine [enamine.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Olefination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions and issues encountered in a Horner-Wadsworth-Emmons reaction?
The most frequent issues include low or no product yield, poor stereoselectivity (undesired E/Z isomer ratio), and difficulties during the reaction workup and purification. Side reactions can arise from issues with reagents, reaction conditions, or substrate reactivity.
Q2: What are the primary advantages of the HWE reaction over the Wittig reaction?
The HWE reaction offers several significant advantages over the Wittig reaction. The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides.[1][2] This increased reactivity allows for the successful olefination of a wider range of aldehydes and ketones, including sterically hindered ones that often perform poorly in Wittig reactions.[3][4] Another key benefit is that the dialkylphosphate byproduct is water-soluble, which greatly simplifies product purification as it can be easily removed by aqueous extraction.[1][5]
Q3: How are the phosphonate esters for the HWE reaction typically prepared?
Phosphonate esters are commonly synthesized via the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. For instance, reacting triethyl phosphite with an α-haloester will produce the corresponding phosphonate ester.[5]
Q4: My phosphonate reagent is not stabilized with an electron-withdrawing group. Will the reaction still work?
In the absence of an electron-withdrawing group (EWG) alpha to the phosphonate, the final elimination step to form the alkene becomes very slow or may not occur at all.[1] The typical product in such cases is the β-hydroxyphosphonate intermediate.[1] However, these intermediates can sometimes be converted to the desired alkene through subsequent reactions, for example, by using diisopropylcarbodiimide.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low product yield is a common problem in HWE reactions. The root cause can often be traced to one of the following issues:
-
Inefficient Deprotonation of the Phosphonate: The phosphonate may not be fully deprotonated if the base is not strong enough, has degraded, or if there is moisture in the reaction.
-
Solution: Ensure the base is fresh and of high quality. Use strictly anhydrous solvents and oven-dried glassware.[6] For base-sensitive substrates, milder conditions like lithium chloride (LiCl) with DBU or triethylamine (B128534) can be effective.[3] Consider using a stronger base like sodium hydride (NaH) for less acidic phosphonates.[5]
-
-
Poor Quality or Impure Reagents: The aldehyde, ketone, or phosphonate reagent may be impure or have degraded.
-
Solution: Purify the aldehyde or ketone prior to use (e.g., by distillation or chromatography). Ensure the phosphonate ester is pure.
-
-
Sterically Hindered Substrates: Highly sterically hindered ketones may react sluggishly.[3]
-
Side Reactions of the Carbonyl Compound: Aldehydes, in particular, can be prone to self-condensation or other side reactions under basic conditions.
-
Solution: Add the aldehyde slowly to the reaction mixture containing the pre-formed deprotonated phosphonate. Using milder bases can also help minimize these side reactions.
-
Issue 2: Poor E/Z Stereoselectivity
The HWE reaction generally favors the formation of the (E)-alkene, but achieving high selectivity can be challenging.[1] Conversely, obtaining the (Z)-alkene requires specific modifications.
-
To Improve (E)-Selectivity:
-
Phosphonate Structure: Use phosphonates with smaller alkyl groups (e.g., dimethyl or diethyl).[5]
-
Base/Counterion: Lithium and sodium bases generally provide higher (E)-selectivity than potassium bases.[1]
-
Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) can increase (E)-selectivity.[1]
-
Aldehyde Structure: Increasing the steric bulk of the aldehyde can enhance (E)-selectivity.[1]
-
Masamune-Roush Conditions: For base-sensitive substrates, using LiCl with DBU or Et3N can provide good (E)-selectivity.[3]
-
-
To Achieve High (Z)-Selectivity (Still-Gennari Modification):
-
Phosphonate Structure: Use phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates.[3][8] The use of these electron-deficient phosphonates accelerates the elimination of the oxaphosphetane intermediate, favoring the (Z)-product.[3]
-
Base and Additives: Employ strongly dissociating conditions, such as potassium hexamethyldisilazide (KHMDS) with 18-crown-6 (B118740) in THF.[9]
-
Issue 3: Difficulties in Workup and Purification
While the dialkylphosphate byproduct of the HWE reaction is water-soluble, purification can sometimes be challenging.
-
Emulsion during Aqueous Workup: The formation of an emulsion can complicate the separation of aqueous and organic layers.
-
Solution: Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion.
-
-
Removal of Unreacted Phosphonate: The phosphonate starting material can sometimes be difficult to separate from the product.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. If unreacted phosphonate remains, careful column chromatography is usually effective. The phosphonate is typically much more polar than the alkene product.
-
-
Product Decomposition: Some α,β-unsaturated products can be sensitive to heat or acid/base.
-
Solution: Avoid high temperatures during solvent removal (use a rotary evaporator at reduced pressure). Use a neutral workup if the product is sensitive.
-
Data Presentation: E/Z Selectivity of HWE Reagents
The choice of phosphonate reagent and reaction conditions is critical for controlling the stereochemical outcome of the HWE reaction. The following table summarizes the performance of various reagents with different aldehydes.
| HWE Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | E/Z Ratio | Reference |
| E-Selective Reagents | ||||||
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 | [10] |
| This compound | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 | [10] |
| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 | [10] |
| Z-Selective Reagents | ||||||
| Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari Reagent) | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 5:95 | [10] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari Reagent) | Cyclohexanecarboxaldehyde | KHMDS, 18-crown-6 | THF | -78 | 3:97 | [10] |
| Ethyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate | Benzaldehyde | NaH | THF | -78 to rt | 10:90 | [10] |
| Ethyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate | Octanal | NaH | THF | -78 to rt | 15:85 | [10] |
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective HWE Olefination
This protocol is a general method for achieving high (E)-selectivity using standard HWE reagents.
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH with anhydrous hexane (B92381) (3x) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester (e.g., this compound, 1.1 equivalents) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.[6]
-
-
Reaction with Carbonyl Compound:
-
Cool the resulting phosphonate carbanion solution back to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[6]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure (E)-alkene.[6]
-
Protocol 2: Still-Gennari Modification for (Z)-Selective HWE Olefination
This protocol employs phosphonates with electron-withdrawing groups to achieve high (Z)-selectivity.
-
Preparation of the Phosphonate Anion:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add potassium hexamethyldisilazide (KHMDS, 1.2 equivalents, as a solution in THF or toluene) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.[11]
-
-
Reaction with Aldehyde:
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.[11]
-
-
Workup and Purification:
-
Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to isolate the (Z)-alkene.[3]
-
Protocol 3: HWE Reaction with Sterically Hindered Ketones
This protocol is adapted for less reactive, sterically hindered ketones.
-
Carbanion Formation (using NaH):
-
Follow step 1 from Protocol 1 to generate the phosphonate carbanion.
-
-
Reaction with Hindered Ketone:
-
Cool the phosphonate carbanion solution to 0 °C.
-
Add a solution of the hindered ketone (1.0 equivalent) in a minimal amount of anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. For particularly unreactive ketones, gentle heating (e.g., refluxing in THF) may be required.[7]
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Follow the workup and purification steps from Protocol 1.[7]
-
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Still-Gennari Olefination [ch.ic.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Horner-Wadsworth-Emmons (HWE) Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of products from Horner-Wadsworth-Emmons (HWE) reactions.
Troubleshooting Guide
This guide addresses the most frequent challenges in HWE reaction purification, offering potential causes and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Phosphonate (B1237965) Byproduct Contamination | The dialkylphosphate salt byproduct is often a sticky or oily substance with partial solubility in both organic and aqueous phases.[1] | - Basic Aqueous Wash: Wash the organic layer with a 5-10% aqueous solution of NaOH, K₂CO₃, or LiOH to convert the byproduct into a more water-soluble salt.[1] - Precipitation: Cool the concentrated organic solution to 0°C or -20°C and add a non-polar solvent like hexanes or pentane (B18724) to precipitate the phosphonate byproduct, which can then be removed by filtration.[1] - Water-Soluble Phosphonates: Employ modified phosphonate reagents, such as the Still-Gennari reagent, which are designed to produce highly water-soluble byproducts that are easily removed with a simple aqueous wash.[1] |
| Persistent Emulsion During Extraction | The phosphonate byproduct may not cleanly partition between the organic and aqueous layers, leading to the formation of an emulsion.[1] | - Brine Wash: Wash the emulsion with a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous phase.[1] - Filtration: Pass the entire mixture through a pad of Celite to help break up the emulsion.[1] - Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.[1] |
| Low or No Product Yield After Work-up | - Incomplete reaction. - Product is water-soluble and lost during aqueous extraction. - Saponification of ester products under strongly basic conditions.[2] | - Reaction Monitoring: Monitor the reaction by TLC to ensure complete consumption of the limiting reagent before quenching.[2] - For Polar Products: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product and perform multiple extractions.[2] - Avoid Saponification: Use milder bases like K₂CO₃ or DBU, especially for reactions requiring elevated temperatures. If saponification occurs, acidify the aqueous layer to a pH of ~2-3 with 1M HCl and extract the resulting carboxylic acid.[2] |
| Difficulty in Separation by Column Chromatography | The product and byproducts have similar polarities. | - Optimize Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) to improve separation.[2] - Alternative Stationary Phase: Consider using a different stationary phase for chromatography, such as alumina. |
| Solid Precipitate During Reaction or Work-up | This is likely the phosphate (B84403) salt byproduct crashing out of the solution.[1] | - Dissolution: Attempt to dissolve the solid by adding water or a basic aqueous solution to the reaction mixture. - Filtration: If the product is in solution, the solid byproduct can be removed by filtration. Wash the filtered solid with a small amount of the organic solvent to recover any trapped product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the HWE reaction over the Wittig reaction in terms of purification?
A1: The primary advantage is that the dialkylphosphate salt byproduct of the HWE reaction is generally water-soluble, unlike the triphenylphosphine (B44618) oxide byproduct from the Wittig reaction.[3][4][5] This allows for a much simpler purification process, as the byproduct can often be removed by a simple aqueous extraction.[3][4][5]
Q2: My initial aqueous work-up isn't removing the phosphonate byproduct. What should I do?
A2: If a simple water wash is ineffective, the solubility of the phosphate salt byproduct can be increased by performing the aqueous extraction with a dilute basic solution.[1] A 5-10% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) is commonly used.[1] The base deprotonates the phosphate byproduct, forming a more water-soluble salt that can be more effectively partitioned into the aqueous layer.[1]
Q3: I am observing a persistent emulsion during my extraction. How can I resolve this?
A3: Emulsions are common when the phosphonate byproduct does not cleanly separate between the organic and aqueous layers.[1] To break an emulsion, you can try adding brine (a saturated aqueous solution of NaCl) to increase the ionic strength of the aqueous phase.[1] Alternatively, filtering the entire mixture through a pad of Celite or using a centrifuge can aid in layer separation.[1]
Q4: Are there alternative methods to aqueous extraction for removing the phosphonate byproduct?
A4: Yes, precipitation is a common alternative. After concentrating the organic solution, you can cool it in an ice bath and slowly add a non-polar solvent like hexanes or pentane.[1] This will often cause the phosphonate byproduct to precipitate, allowing for its removal by filtration.[1]
Q5: My product is an ester, and I'm concerned about saponification during a basic wash. How can I avoid this?
A5: Saponification of a methyl or ethyl ester can occur under strongly basic conditions, especially with prolonged exposure or at elevated temperatures.[2] To minimize this risk, consider using milder bases like DBU or K₂CO₃.[2] If saponification does occur, you can often recover the product by acidifying the aqueous layer to a pH of approximately 2-3 with an acid like 1M HCl, which will protonate the carboxylate salt back to the less soluble carboxylic acid, allowing it to be extracted with an organic solvent.[2]
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Byproduct Removal
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a separatory funnel containing a saturated aqueous solution of NH₄Cl.[1][6]
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).[1][6]
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with a 5% aqueous NaOH solution. Shake vigorously for 1-2 minutes and allow the layers to separate.[1]
-
Drain the aqueous layer.
-
Repeat the 5% NaOH wash two more times.[1]
-
Wash the organic layer with brine (saturated aq. NaCl solution) to remove any residual base and help break any emulsions.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]
-
Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product, which can then be further purified if necessary.[1]
Protocol 2: Purification by Precipitation of the Byproduct
-
Following the reaction quench and initial extraction into an organic solvent, dry the organic layer and concentrate it under reduced pressure.[1]
-
Transfer the concentrated solution to a flask and cool it in an ice bath (0 °C).[1]
-
Slowly add cold hexanes or pentane while stirring until a precipitate (the phosphonate byproduct) is observed.[1]
-
Continue stirring at 0 °C for 30 minutes to maximize precipitation.[1]
-
Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid byproduct.[1]
-
Wash the collected solid with a small amount of cold hexanes to recover any occluded product.[1]
-
Combine the filtrates and concentrate in vacuo to obtain the product.[1]
Protocol 3: Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica (B1680970) gel.
-
Load the dry sample onto a silica gel column packed with the initial eluent (e.g., 98:2 hexanes:ethyl acetate).[2]
-
Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexanes).[2]
-
Collect fractions and analyze by TLC to identify and combine the fractions containing the pure product.[2]
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.[2]
Visualizations
Caption: Experimental workflow for the purification of HWE products.
Caption: Troubleshooting logic for HWE purification issues.
References
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of phosphate (B84403) byproducts during the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical phosphate byproduct in an HWE reaction?
The HWE reaction generates an alkene and a dialkylphosphate salt as a byproduct.[1] The exact structure of this salt depends on the phosphonate (B1237965) reagent and the base used in the reaction. For instance, using a diethylphosphonate reagent with a lithium base will result in lithium diethyl phosphate. This byproduct is generally water-soluble, which is a key advantage over the often problematic triphenylphosphine (B44618) oxide produced in the Wittig reaction.[2][3][4]
Q2: Why is the phosphate byproduct sometimes difficult to remove?
While generally water-soluble, the phosphate byproduct can sometimes be challenging to remove due to its variable solubility.[5] It can manifest as a sticky, oily, or solid substance that may be partially soluble in both organic and aqueous phases, leading to issues like emulsion formation or co-precipitation with the desired product during the workup.[5]
Q3: What is the standard procedure for removing the phosphate byproduct?
The standard and most straightforward method for removing the phosphate byproduct is through an aqueous extraction.[1][6] A typical workup involves quenching the reaction, extracting the product with an organic solvent, and then washing the organic layer with water or brine to remove the water-soluble phosphate salt.[6][7]
Q4: Can modifying the phosphonate reagent simplify byproduct removal?
Yes, certain modified phosphonate reagents are designed to produce highly water-soluble byproducts. A notable example is the Still-Gennari reagent, which contains ethylene (B1197577) glycol moieties.[5] The use of such reagents can significantly simplify the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of the phosphate byproduct in an HWE reaction.
Issue 1: The phosphate byproduct is not being removed by a simple water wash.
-
Cause: The phosphate byproduct may not be sufficiently soluble in neutral water.
-
Solution: Increase the solubility of the phosphate salt by performing the aqueous extraction with a dilute basic solution.[5] Washing the organic layer with a 5-10% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3) will deprotonate the phosphate byproduct, forming a more water-soluble salt that partitions more effectively into the aqueous layer.[5]
Issue 2: A persistent emulsion forms during extraction.
-
Cause: Emulsions often form when the phosphate byproduct does not cleanly separate between the organic and aqueous layers.[5]
-
Solutions:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help break the emulsion.[5]
-
Filter through Celite: Pass the entire emulsified mixture through a pad of Celite.[5]
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.[5]
-
Issue 3: A solid precipitates during the reaction or workup.
-
Cause: This precipitate is likely the phosphate salt byproduct crashing out of the solution.[5]
-
Solutions:
-
Dissolution: Attempt to dissolve the solid by adding water or a basic aqueous solution to the reaction mixture.[5]
-
Filtration: If the desired product is in solution, the solid byproduct can be removed by filtration. Be sure to wash the filtered solid with a small amount of the organic solvent to recover any trapped product.[5]
-
Issue 4: The final product is a sticky oil or waxy solid contaminated with the byproduct.
-
Cause: The phosphate byproduct has co-precipitated or co-eluted with the desired product.
-
Solutions:
-
Redissolve and Wash: Redissolve the mixture in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and perform a basic aqueous wash.[5]
-
Precipitation of Byproduct: Attempt to precipitate the byproduct by dissolving the mixture in a minimal amount of a polar organic solvent and then adding a non-polar solvent like hexanes or pentane (B18724), followed by cooling. The precipitated byproduct can then be removed by filtration.[5]
-
Column Chromatography: If other methods fail, purification by column chromatography is a reliable option.[8]
-
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Byproduct Removal
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a separatory funnel containing a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).[5]
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5]
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with a 5% aqueous NaOH solution. Shake vigorously for 1-2 minutes and allow the layers to separate. Drain the aqueous layer.[5]
-
Repeat the 5% NaOH wash two more times.[5]
-
Wash the organic layer with brine to remove any residual base and help break any emulsions.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[5]
-
Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product.[5]
Protocol 2: Precipitation of Phosphate Byproduct
-
After quenching the reaction with saturated aqueous NH4Cl and extracting the product into an organic solvent, dry the organic layer and concentrate it.[5]
-
Transfer the concentrated solution to a flask and cool it in an ice bath (0 °C).
-
Slowly add cold hexanes or pentane while stirring until a precipitate (the phosphate byproduct) is observed.[5]
-
Continue stirring at 0 °C for 30 minutes to maximize precipitation.
-
Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid byproduct.[5]
-
Wash the collected solid with a small amount of cold hexanes to recover any occluded product.[5]
-
Combine the filtrates and concentrate in vacuo to obtain the product.[5]
Data Presentation
| Method | Description | Advantages | Disadvantages |
| Aqueous Wash | Extraction with water or brine. | Simple, effective for many HWE byproducts.[2][6] | May not be sufficient for less soluble byproducts, can lead to emulsions.[5] |
| Basic Aqueous Wash | Extraction with a dilute base (e.g., 5-10% NaOH or K2CO3). | Increases the solubility of the phosphate byproduct, leading to more efficient removal.[5] | The desired product must be stable to basic conditions. |
| Precipitation/Crystallization | Addition of a non-polar solvent to precipitate the phosphate salt. | Can be effective when aqueous extraction fails or causes emulsions.[5] | The product must remain soluble in the solvent mixture; may not be suitable for all byproducts. |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Highly effective for separating the product from all impurities, including the phosphate byproduct.[8] | More time-consuming and requires more solvent than simple extractions. |
| Use of Modified Reagents | Employing phosphonates designed to yield highly water-soluble byproducts (e.g., Still-Gennari reagent). | Simplifies workup significantly as the byproduct is very easily removed with an aqueous wash.[5] | Modified reagents may be more expensive or require synthesis. |
Visualizations
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Solved The Horner-Wadsworth-Emmons (HWE) reaction is a | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving E/Z Selectivity in Alkene Synthesis
Welcome to the technical support center for alkene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their olefination reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing E/Z selectivity in a Wittig reaction?
A1: The E/Z selectivity in the Wittig reaction is primarily dictated by the stability of the phosphonium (B103445) ylide.[1]
-
Non-stabilized ylides (e.g., with alkyl substituents) generally favor the formation of Z-alkenes.[1][2] This is because the reaction proceeds under kinetic control, and the initial formation of the cis-oxaphosphetane is rapid.[3]
-
Stabilized ylides (e.g., with electron-withdrawing groups like esters or ketones) predominantly yield E-alkenes.[1][4] These reactions are often reversible and proceed under thermodynamic control, favoring the more stable trans-alkene product.[3]
-
Semi-stabilized ylides (e.g., with aryl substituents) can often result in poor selectivity, producing mixtures of E and Z isomers.[5]
Other critical factors include the choice of base and solvent, temperature, and the presence of lithium salts.[3][5]
Q2: How does the Horner-Wadsworth-Emmons (HWE) reaction differ from the Wittig reaction in terms of selectivity and practicality?
A2: The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative to the Wittig reaction, offering several advantages. The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, allowing them to react with a broader range of aldehydes and ketones.[6] A significant practical advantage is that the dialkylphosphate byproduct of the HWE reaction is water-soluble, simplifying purification.[6]
In terms of selectivity, the standard HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[6][7][8] However, modifications such as the Still-Gennari protocol allow for high (Z)-selectivity.[6][7]
Q3: What is the Julia Olefination and what is its characteristic selectivity?
A3: The Julia Olefination is a multi-step method for preparing alkenes, typically with high (E)-selectivity.[9][10] The classical Julia-Lythgoe olefination involves the addition of a phenylsulfonyl carbanion to a carbonyl compound, followed by esterification and reductive elimination with a reducing agent like sodium amalgam.[9] A key advantage is that both diastereomers of the intermediate β-alkoxy sulfone converge to the same (E)-alkene product, as the elimination proceeds through a radical intermediate that allows for equilibration to the more stable trans configuration.[9]
The Julia-Kocienski olefination is a popular one-pot modification that also provides high (E)-selectivity under mild conditions with a broad substrate scope.[10][11][12]
Troubleshooting Guides
Problem 1: Low Z:E Ratio in a Wittig Reaction
If your Wittig reaction is intended to be Z-selective but is producing a low Z:E ratio, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Z-Selectivity in Wittig Reactions
Caption: Troubleshooting workflow for low Z-selectivity in Wittig reactions.
| Strategy | Reagents/Conditions | Expected Outcome |
| Use Salt-Free Ylides | Prepare ylide with NaHMDS or KHMDS instead of n-BuLi.[3] | Increased Z:E ratio.[3] |
| Solvent System | Use a non-polar solvent like toluene (B28343) or benzene.[3] | May favor kinetic product formation.[3] |
| Temperature Control | Maintain the reaction at -78 °C.[3][5] | Minimizes equilibration to the thermodynamic product.[3] |
| Aldehyde Addition | Add the aldehyde slowly to the pre-formed ylide at low temperature.[3] | Ensures rapid reaction before ylide isomerization.[3] |
Problem 2: Poor E:Z Ratio in a Horner-Wadsworth-Emmons (HWE) Reaction
The standard HWE reaction is expected to be highly E-selective. If you are observing a poor E:Z ratio, the following points should be addressed.
Troubleshooting Workflow for Poor E-Selectivity in HWE Reactions
Caption: Troubleshooting workflow for poor E-selectivity in HWE reactions.
| Strategy | Reagents/Conditions | Expected Outcome |
| Base and Cation Selection | Use NaH, KHMDS, or DBU as the base.[3][6] | Promotes the formation of the E-alkene.[3] |
| Thermodynamic Conditions | Allow the reaction to run at room temperature or slightly elevated temperatures for a longer duration.[3][7] | Favors the formation of the more stable E-alkene.[3] |
| Phosphonate Structure | Increase steric bulk of the phosphonate ester group (e.g., from methyl to ethyl or isopropyl).[3] | Can enhance E-selectivity.[3] |
| Additives | For base-sensitive substrates, Masamune-Roush conditions (LiCl and DBU or Et3N) can be employed.[6] | Provides good E-selectivity.[6] |
Problem 3: Achieving High Z-Selectivity in an HWE Reaction
For instances where the Z-alkene is the desired product, specific modifications to the standard HWE protocol are necessary.
| Strategy | Reagents/Conditions | Expected Outcome |
| Still-Gennari Modification | Use phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates.[6][7] | Promotes high Z-selectivity.[6] |
| Strongly Dissociating Conditions | Employ KHMDS with 18-crown-6 (B118740) in THF.[6][7] | Favors the kinetic Z-product formation.[6] |
| Ando Modification | Utilize phosphonates with bulky aryl oxide groups, such as (o-tBuC6H4O)2P(O)CH2CN.[13] | Can achieve >99% Z-selectivity, especially with bulkier aldehydes.[13] |
Experimental Protocols
Protocol 1: Salt-Free Wittig Reaction for High Z-Selectivity
This protocol aims to maximize (Z)-alkene formation by using a non-stabilized ylide and avoiding lithium salts.[5]
Experimental Workflow for Z-Selective Wittig Reaction
Caption: Experimental workflow for a Z-selective Wittig reaction.
-
Ylide Formation: To a stirred suspension of the alkyltriphenylphosphonium salt (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a salt-free base like potassium hexamethyldisilazide (KHMDS) (1.05 eq.) portion-wise.[5]
-
Allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).[5]
-
Cool the reaction mixture to -78 °C.[5]
-
Wittig Reaction: To the ylide suspension at -78 °C, add a solution of the desired aldehyde (1.0 eq) in dry THF dropwise.[3][5]
-
Stir the reaction mixture at -78 °C for 4 hours.[3]
-
Workup: Quench the reaction by adding saturated aqueous NH4Cl.[3] Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography to isolate the (Z)-alkene.[3]
Protocol 2: Still-Gennari Modification of HWE for High Z-Selectivity
This protocol utilizes specific phosphonates and reaction conditions to favor the kinetic (Z)-alkene product.
-
Reagent Preparation: Prepare a solution of the bis(2,2,2-trifluoroethyl)phosphonate (1.1 eq.) and 18-crown-6 (1.1 eq.) in anhydrous THF.
-
Carbanion Formation: Cool the solution to -78 °C under an inert atmosphere. Add potassium hexamethyldisilazide (KHMDS) (1.05 eq.) dropwise and stir for 30 minutes.
-
Olefination: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir at -78 °C for the time indicated by TLC analysis (typically 1-3 hours).
-
Workup: Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to isolate the (Z)-alkene.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Julia Olefination [organic-chemistry.org]
- 10. preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the HWE reaction, with a specific focus on the effect of base strength on the reaction outcome.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in an HWE reaction can be attributed to several factors, often related to the deprotonation of the phosphonate (B1237965) or the stability of the reactants.
Question: My HWE reaction is giving a low yield. What are the possible causes and how can I fix it?
Answer:
Several factors can contribute to low product yield in an HWE reaction. Here's a systematic guide to troubleshooting this issue:
-
Inefficient Deprotonation of the Phosphonate: The chosen base may not be strong enough to fully deprotonate the phosphonate, leading to unreacted starting material.
-
Solution: Ensure your base is fresh and of high quality. For phosphonates with weakly acidic α-protons, a stronger base may be required. Common strong bases include sodium hydride (NaH), n-butyllithium (nBuLi), and lithium diisopropylamide (LDA). For more sensitive substrates, milder conditions like lithium chloride (LiCl) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) can be effective.[1][2][3]
-
-
Degradation of Reagents: Aldehydes can be prone to oxidation or polymerization, and strong bases can degrade over time.
-
Solution: Purify the aldehyde (e.g., by distillation or chromatography) immediately before use. Ensure the base is fresh and has been stored under appropriate inert conditions.
-
-
Side Reactions of the Aldehyde: Enolizable aldehydes can undergo side reactions such as self-condensation (aldol reaction) in the presence of a strong base.
-
Solution: Add the aldehyde slowly to the pre-formed phosphonate anion at a low temperature (e.g., -78 °C) to minimize side reactions. Using a milder base can also be beneficial.[1]
-
-
Steric Hindrance: Highly sterically hindered aldehydes or ketones may react sluggishly.
-
Poor Solubility: Reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Ensure that the phosphonate and aldehyde are soluble in the reaction solvent. Common solvents for the HWE reaction include tetrahydrofuran (B95107) (THF), dimethoxyethane (DME), and dimethylformamide (DMF).[5][6]
-
Issue 2: Poor Stereoselectivity (E/Z Ratio)
The HWE reaction is renowned for its ability to control alkene stereochemistry, typically favoring the (E)-isomer.[2][7] However, achieving high selectivity can be challenging.
Question: My HWE reaction is producing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?
Answer:
The stereochemical outcome of the HWE reaction is influenced by a complex interplay of factors, including the base, counterion, solvent, temperature, and the structure of the phosphonate and aldehyde.
-
Base and Counterion Selection:
-
For (E)-selectivity: Generally, the use of sodium- or lithium-based reagents favors the formation of the (E)-alkene.[1][2] This is because the smaller cations (Li⁺, Na⁺) can effectively coordinate with the oxygen atoms of the phosphonate and the aldehyde in the transition state, leading to the thermodynamically more stable (E)-product. Strong bases like NaH, LHMDS, and nBuLi often provide high (E)-selectivity.[8]
-
For (Z)-selectivity: To favor the (Z)-alkene, conditions that promote kinetic control are necessary. This is often achieved using strongly dissociating conditions, such as potassium bases (e.g., KHMDS or t-BuOK) in the presence of a crown ether (e.g., 18-crown-6).[1][9] The crown ether sequesters the potassium cation, leading to a "naked" and more reactive phosphonate anion, which can favor the kinetic (Z)-product. The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters), also strongly favors the (Z)-isomer.[4][10]
-
-
Reaction Temperature:
-
Structure of the Phosphonate Reagent:
-
Simple alkyl phosphonates, such as diethyl or trimethyl phosphonoacetate, strongly favor the (E)-alkene.[1][11]
-
Bulky groups on the phosphonate can influence selectivity.[1] As mentioned, phosphonates with electron-withdrawing groups like trifluoroethyl or aryl groups are key for obtaining (Z)-alkenes.[1][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the HWE reaction and how does the base play a role?
A1: The HWE reaction proceeds through the following key steps:
-
Deprotonation: A base removes the acidic proton alpha to the phosphoryl group of the phosphonate ester to form a phosphonate carbanion (also known as a phosphonate ylide).[2][4] The strength of the base required depends on the acidity of this proton, which is influenced by the electron-withdrawing group attached to the same carbon.
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. This forms two diastereomeric tetrahedral intermediates (alkoxides).[2]
-
Oxaphosphetane Formation: The alkoxide intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses to yield the alkene and a water-soluble dialkyl phosphate (B84403) byproduct.[2][4] The stereochemistry of the final alkene is determined during these steps.
The base is crucial in the initial deprotonation step. The choice of base and its counterion can significantly influence the reaction's stereochemical course by affecting the stability and reactivity of the phosphonate carbanion and the subsequent intermediates.[8]
Q2: Which is a stronger base for the HWE reaction, NaH or nBuLi?
A2: Both NaH and nBuLi are strong bases commonly used in the HWE reaction. The choice between them often depends on the specific substrate and desired outcome. nBuLi is generally considered a stronger base than NaH. However, NaH is a non-nucleophilic base, which can be advantageous in preventing side reactions with other functional groups present in the substrate.
Q3: Can I use a weak base for the HWE reaction?
A3: Yes, weaker bases can be used, particularly for substrates that are sensitive to strong bases.[2] The Masamune-Roush conditions, for example, employ a combination of lithium chloride (LiCl) and a tertiary amine base like DBU or triethylamine.[2][4] These conditions are effective for base-sensitive substrates and can still provide good yields and (E)-selectivity.[8] Potassium carbonate has also been used in some instances, particularly in aqueous media.[11][12]
Q4: How does the cation of the base (e.g., Li⁺, Na⁺, K⁺) affect the stereoselectivity?
A4: The cation plays a significant role in the stereochemical outcome. Smaller, more Lewis acidic cations like Li⁺ and Na⁺ tend to promote (E)-selectivity by forming stable, chelated intermediates.[2][8] Larger, less coordinating cations like K⁺, especially when paired with a crown ether, lead to a more "free" carbanion, which can result in higher (Z)-selectivity under kinetic control.[1][9] Divalent cations like Mg²⁺ can also strongly influence the reaction, often favoring the (E)-isomer due to the formation of a very stable phosphonoenolate.[8]
Data Presentation
Table 1: Effect of Base and Conditions on the E/Z Selectivity of the HWE Reaction
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp (°C) | E:Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 | [11] |
| This compound | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 | [11] |
| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 | [11] |
| (CF₃CH₂O)₂P(O)CH₂CO₂Me (Still-Gennari) | Benzaldehyde | NaH | THF | -20 | 3:97 | [10] |
| (CF₃CH₂O)₂P(O)CH₂CO₂Me (Still-Gennari) | Octanal | NaH | THF | -20 | 11:89 | [10] |
| (PhO)₂P(O)CH(Bu)CO₂Et | Octyl aldehyde | t-BuOK | THF | -78 | Z-selective | [13] |
| Diethyl phosphonoacetonitrile | Benzaldehyde | t-BuOK, 18-crown-6 (B118740) | THF | -78 | Z-selective | [13] |
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective HWE Reaction using NaH
This protocol is a general guideline for a standard HWE reaction favoring the formation of the (E)-alkene.
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Phosphonate Addition: Wash the NaH with dry hexanes (3x) to remove the mineral oil, then suspend it in dry tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a solution of the phosphonate ester (1.1 equivalents) in dry THF dropwise via the dropping funnel over 15 minutes.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. The formation of the phosphonate carbanion is usually indicated by a change in color.
-
Aldehyde Addition: Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 equivalent) in dry THF dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired (E)-alkene.
Protocol 2: Still-Gennari Protocol for (Z)-Selective HWE Reaction
This protocol is adapted from the Still-Gennari modification to favor the formation of the (Z)-alkene.[4]
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add a solution of bis(2,2,2-trifluoroethyl) phosphonate (1.1 equivalents) and 18-crown-6 (1.5 equivalents) in dry THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.05 equivalents) in THF dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in dry THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to isolate the (Z)-alkene.
Visualizations
Caption: A simplified workflow of the Horner-Wadsworth-Emmons reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. studylib.net [studylib.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Horner-Wadsworth-Emmons (HWE) Reaction in the Lab
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for scientists, researchers, and drug development professionals who are scaling up the Horner-Wadsworth-Emmons (HWE) reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of the HWE reaction in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My HWE reaction worked well on a small scale, but the yield dropped significantly upon scale-up. What are the potential causes and solutions?
-
Answer: Low yields upon scale-up of the HWE reaction can stem from several factors. Inefficient deprotonation of the phosphonate (B1237965) is a common culprit. Ensure the base you are using is fresh, of high quality, and used in a sufficient stoichiometric amount (typically 1.1-1.2 equivalents) to drive the deprotonation to completion. On a larger scale, inadequate mixing can lead to localized areas of low base concentration. Therefore, efficient stirring is crucial. If you are using a strong base like sodium hydride (NaH), consider slow, subsurface addition to improve dispersion. For base-sensitive substrates, milder conditions such as using lithium chloride (LiCl) with 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (B128534) can be effective, though this may necessitate longer reaction times or higher temperatures.[1]
Another common issue is the quality of your reagents and solvent. Ensure your aldehyde or ketone is pure, and consider purifying it by distillation or chromatography before use. The phosphonate ester should also be of high purity. Crucially, the reaction must be conducted under anhydrous conditions, as any moisture will quench the phosphonate carbanion. Use freshly distilled or inhibitor-free anhydrous solvents, as peroxide impurities, especially in solvents like tetrahydrofuran (B95107) (THF), can lead to side reactions.
Issue 2: Poor Stereoselectivity (Undesired E/Z Isomer Ratio)
-
Question: I am not getting the desired E/Z ratio in my scaled-up reaction. How can I improve the stereoselectivity?
-
Answer: The HWE reaction generally favors the formation of the (E)-alkene, but several factors influence the stereochemical outcome. The choice of base and its corresponding cation can have a significant impact. Lithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), tend to provide higher (E)-selectivity compared to sodium or potassium bases.
Reaction temperature also plays a critical role. Higher temperatures (e.g., room temperature) generally favor the formation of the thermodynamically more stable (E)-alkene. Conversely, running the reaction at lower temperatures (e.g., -78 °C) can sometimes lead to the kinetic (Z)-product, although this is highly dependent on the specific substrates and reagents used.
For achieving high (Z)-selectivity, the Still-Gennari modification is often employed. This involves using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, in combination with strongly dissociating conditions like potassium hexamethyldisilazide (KHMDS) and 18-crown-6 (B118740) in THF at low temperatures.
Issue 3: Difficult Workup and Purification
-
Question: I am having trouble removing the phosphate (B84403) byproduct, and I'm observing emulsions during the aqueous workup. What can I do?
-
Answer: The dialkylphosphate byproduct of the HWE reaction is generally water-soluble, which is an advantage over the traditional Wittig reaction. However, on a larger scale, its removal can sometimes be problematic, leading to the formation of emulsions or sticky precipitates.
If a simple water wash is ineffective, you can enhance the solubility of the phosphate salt by performing the aqueous extraction with a dilute basic solution, such as 5-10% aqueous sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). This deprotonates the phosphate byproduct, forming a more water-soluble salt.
To break persistent emulsions, you can try washing the organic layer with brine (a saturated aqueous solution of sodium chloride), which increases the ionic strength of the aqueous phase. Filtering the entire mixture through a pad of Celite® or another filter aid can also be effective. In some cases, centrifugation may be necessary to separate the layers.
Frequently Asked Questions (FAQs)
-
Q1: What are the key advantages of the HWE reaction over the Wittig reaction for large-scale synthesis?
-
A1: The HWE reaction offers several advantages for scale-up. The phosphonate carbanions used are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides in the Wittig reaction, allowing for reactions with a wider range of aldehydes and ketones, including sterically hindered ones.[1] A significant practical advantage is that the dialkylphosphate byproduct is water-soluble, which generally simplifies purification, as it can be removed by aqueous extraction, avoiding the often-difficult separation of triphenylphosphine (B44618) oxide.[1]
-
-
Q2: How do I choose the right base for my scaled-up HWE reaction?
-
A2: The choice of base depends on the acidity of your phosphonate and the sensitivity of your substrates. For simple alkyl phosphonates, strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK) are often required. For more acidic phosphonates with adjacent electron-withdrawing groups, milder bases like DBU or triethylamine in the presence of LiCl can be sufficient. For substrates that are sensitive to strong bases, these milder conditions (Masamune-Roush conditions) are a good alternative.
-
-
Q3: What are the main safety concerns when scaling up the HWE reaction?
-
A3: The primary safety concerns on a larger scale are the exothermic nature of the reaction and the handling of hazardous reagents. The deprotonation of the phosphonate and the subsequent reaction with the carbonyl compound can be highly exothermic. Ensure your reaction vessel has adequate cooling capacity, and consider the slow, controlled addition of reagents to manage the heat generated. Monitoring the internal reaction temperature is essential. Strong bases like NaH and n-BuLi are pyrophoric and react violently with water, so they must be handled with extreme care under an inert atmosphere. The use of flammable solvents like THF also requires appropriate safety precautions, including working in a well-ventilated area away from ignition sources.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and E/Z Selectivity
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | NaH (1.5) | DMF | 25 | 1 | 81 | >99:1 |
| 2 | K₂CO₃ (3.0) | None (neat) | 25 | 0.3 | 12 | - |
| 3 | DBU (cat.), K₂CO₃ (1.5) | None (neat) | 25 | 2-24 | Good | >99:1 |
| 4 | ⁱPrMgCl (1.8) | THF | -78 to 25 | 1.5 | Increased with temp | >99:1 |
| 5 | LiCl (1.0), DBU (1.5) | CH₃CN | 25 | 24 | - | 95:5 |
| 6 | KHMDS (1.05), 18-crown-6 (1.1) | THF | -78 | 0.5 | - | 1:15 |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. Actual results will vary depending on the specific substrates used.
Table 2: Illustrative Comparison of Lab-Scale vs. Scaled-Up HWE Reaction
| Parameter | Lab Scale | Scaled-Up |
| Reactants | ||
| Aldehyde | 1.0 g (5.0 mmol) | 100 g (0.5 mol) |
| Phosphonate | 1.2 equiv (6.0 mmol) | 1.1 equiv (0.55 mol) |
| Base (e.g., NaH) | 1.2 equiv (6.0 mmol) | 1.1 equiv (0.55 mol) |
| Solvent | ||
| Anhydrous THF | 50 mL | 2.5 L |
| Reaction Conditions | ||
| Addition Time | 5 min | 30-60 min (controlled) |
| Reaction Temperature | 0 °C to 25 °C | 0 °C to 25 °C (internal monitoring) |
| Reaction Time | 2 h | 4 h |
| Workup | ||
| Quenching | Sat. aq. NH₄Cl (20 mL) | Sat. aq. NH₄Cl (1 L) |
| Extraction | Ethyl Acetate (B1210297) (3 x 30 mL) | Ethyl Acetate (3 x 1 L) |
| Yield | ||
| Isolated Yield | ~85% | ~80% |
Note: This is a representative example for illustrative purposes. The stoichiometry and solvent volumes may need to be optimized for specific reactions during scale-up.
Experimental Protocols
General Protocol for a Lab-Scale Horner-Wadsworth-Emmons Reaction
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents) to a dry, three-necked round-bottom flask.
-
Phosphonate Addition: Add anhydrous tetrahydrofuran (THF) to the flask, and cool the suspension to 0 °C in an ice bath. To this suspension, add the phosphonate ester (1.1 equivalents) dropwise via a syringe.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the ylide is often indicated by a color change.
-
Aldehyde/Ketone Addition: Cool the reaction mixture back down to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alkene.
Mandatory Visualizations
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: A decision tree for troubleshooting low yield in the HWE reaction.
References
Validation & Comparative
A Comparative Guide to Olefination: Triethyl Phosphonoacetate (HWE) vs. Wittig Reagents
For researchers, scientists, and drug development professionals, the synthesis of carbon-carbon double bonds is a cornerstone of molecular construction. Among the arsenal (B13267) of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction, utilizing reagents such as triethyl phosphonoacetate, and the classic Wittig reaction stand out as two of the most powerful and versatile transformations. While both achieve the conversion of carbonyls to alkenes, a deeper analysis reveals significant differences in reactivity, stereoselectivity, and practical work-up procedures that can critically impact the efficiency and outcome of a synthetic route.
This guide provides an objective, data-driven comparison of the Horner-Wadsworth-Emmons reaction and the Wittig reaction, offering insights to inform the strategic selection of the optimal olefination method for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate Carbanion (e.g., from this compound) | Phosphonium (B103445) Ylide (Wittig Reagent) |
| Typical Stereoselectivity | Predominantly (E)-alkenes | (Z)-alkenes with non-stabilized ylides; (E)-alkenes with stabilized ylides |
| Reactivity with Ketones | Generally good, even with sterically hindered ketones.[1][2] | Often poor with ketones, especially for stabilized ylides.[3][4] |
| Byproduct | Water-soluble phosphate (B84403) ester (e.g., diethyl phosphate).[1][5][6] | Triphenylphosphine (B44618) oxide.[5][6][7] |
| Byproduct Removal | Simple aqueous extraction.[1][5][8][9] | Often requires chromatography or crystallization, can be challenging.[5][6][10] |
| Nucleophilicity of Reagent | More nucleophilic but less basic than Wittig ylides.[5][7][8] | Varies with stabilization; non-stabilized ylides are strongly basic. |
Reaction Mechanisms and Stereoselectivity
The distinct outcomes of the HWE and Wittig reactions are rooted in their reaction mechanisms. Both are believed to proceed through a four-membered ring intermediate, an oxaphosphetane, but the pathways to and from this intermediate differ significantly.
Horner-Wadsworth-Emmons Reaction
The HWE reaction begins with the deprotonation of the phosphonate, such as this compound, to form a phosphonate-stabilized carbanion.[8][11] This carbanion is a potent nucleophile that adds to an aldehyde or ketone. The resulting intermediates can often equilibrate to the thermodynamically more stable anti-betaine, which then collapses to predominantly yield the (E)-alkene.[7] The driving force for the final elimination is the formation of a stable phosphate byproduct.
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Wittig Reaction
The Wittig reaction employs a phosphonium ylide, which is typically neutral overall but has a nucleophilic carbanionic character. The reaction with a carbonyl compound is generally understood to proceed via a concerted [2+2] cycloaddition to form the oxaphosphetane intermediate.[7][12] The stereochemical outcome is largely determined by the nature of the ylide:
-
Non-stabilized ylides (R = alkyl) react rapidly and irreversibly, leading to the kinetically controlled formation of the cis or (Z)-alkene.[7]
-
Stabilized ylides (R = electron-withdrawing group) can undergo reversible formation of the oxaphosphetane, allowing for equilibration to the more stable intermediate that leads to the (E)-alkene.[13][14][15]
The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3][7][16]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pediaa.com [pediaa.com]
- 7. benchchem.com [benchchem.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. delval.edu [delval.edu]
- 11. This compound|CAS 867-13-0|Reagent [benchchem.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. quora.com [quora.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. adichemistry.com [adichemistry.com]
A Comparative Guide to Olefination: Horner-Wadsworth-Emmons vs. Wittig Reaction
For researchers, scientists, and professionals in drug development, the synthesis of alkenes from carbonyl compounds is a fundamental transformation. The Wittig reaction and its powerful counterpart, the Horner-Wadsworth-Emmons (HWE) reaction, are two of the most prominent methods for achieving this olefination. While both reactions accomplish the same overall conversion, they exhibit significant differences in mechanism, stereoselectivity, substrate scope, and practical considerations. This guide provides an objective comparison of these two invaluable synthetic tools, supported by experimental data, to aid in the selection of the most appropriate method for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate (B1237965) ester | Phosphonium (B103445) salt |
| Byproduct | Water-soluble phosphate (B84403) ester | Triphenylphosphine (B44618) oxide (often difficult to remove) |
| Nucleophilicity of Reagent | More nucleophilic phosphonate carbanion | Less nucleophilic phosphorus ylide |
| Basicity of Reagent | Less basic | More basic |
| Typical Stereoselectivity | Predominantly (E)-alkenes (trans) | Dependent on ylide structure: Stabilized ylides give (E)-alkenes; Non-stabilized ylides give (Z)-alkenes (cis) |
| Reaction with Ketones | Generally effective, even with hindered ketones[1] | Often sluggish or fails with hindered ketones[1] |
| Purification | Generally straightforward due to water-soluble byproduct[2][3] | Can be challenging due to the removal of triphenylphosphine oxide |
Delving into the Mechanisms
The subtle differences in the starting phosphorus reagents lead to distinct mechanistic pathways, which in turn govern the stereochemical outcome of the reactions.
Horner-Wadsworth-Emmons Reaction Mechanism
The HWE reaction utilizes a phosphonate carbanion, which is generated by treating a phosphonate ester with a base. This carbanion is a potent nucleophile that readily attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate then undergoes elimination to form the alkene and a water-soluble dialkyl phosphate salt. The thermodynamic stability of the final alkene often dictates the predominant formation of the (E)-isomer.
Wittig Reaction Mechanism
The Wittig reaction employs a phosphorus ylide (or phosphorane), which is typically generated in situ from a phosphonium salt and a strong base. The ylide reacts with a carbonyl compound to form a betaine (B1666868) or directly to a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to yield the alkene and triphenylphosphine oxide. The stereochemical outcome is largely dependent on the stability of the ylide.
Performance Comparison: Yield and Stereoselectivity
The choice between the HWE and Wittig reactions often hinges on the desired stereoisomer of the alkene product and the expected yield. The following table summarizes typical outcomes for the olefination of aldehydes.
| Reaction | Reagent Type | Aldehyde | Typical Yield | Predominant Isomer | E/Z Ratio |
| Horner-Wadsworth-Emmons | Stabilized Phosphonate | Aromatic/Aliphatic | High | (E) | >95:5[3] |
| Wittig Reaction | Stabilized Ylide | Aromatic/Aliphatic | High | (E) | >90:10 |
| Wittig Reaction | Non-stabilized Ylide | Aromatic/Aliphatic | Moderate to High | (Z) | Variable, favors Z |
| Still-Gennari (HWE Mod.) | Fluorinated Phosphonate | Aromatic/Aliphatic | High | (Z) | >95:5[4][5] |
| Schlosser (Wittig Mod.) | Non-stabilized Ylide | Aromatic/Aliphatic | Good | (E) | >95:5[6][7][8] |
Experimental Protocols
To provide a practical context, detailed experimental protocols for representative HWE and Wittig reactions are outlined below.
Horner-Wadsworth-Emmons Reaction: Synthesis of (E)-Ethyl Cinnamate
This protocol describes the reaction of benzaldehyde (B42025) with triethyl phosphonoacetate to yield (E)-ethyl cinnamate.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.1 eq).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford pure (E)-ethyl cinnamate.
Wittig Reaction: Synthesis of (Z)-Stilbene
This protocol details the synthesis of (Z)-stilbene from benzaldehyde and benzyltriphenylphosphonium (B107652) chloride using a non-stabilized ylide.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) to the stirred suspension. A deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product contains triphenylphosphine oxide. Purify by flash column chromatography (hexanes) to isolate (Z)-stilbene.
Experimental Workflow Comparison
The general workflows for the HWE and Wittig reactions share similarities but differ in key aspects, particularly in the workup stage.
Conclusion: Making the Right Choice
The Horner-Wadsworth-Emmons reaction and the Wittig reaction are both powerful and versatile methods for alkene synthesis. The choice between them is dictated by the specific requirements of the synthesis.
Choose the Horner-Wadsworth-Emmons reaction when:
-
The desired product is the (E)-alkene.
-
The carbonyl compound is a sterically hindered ketone.
-
A straightforward purification is a priority.
Choose the Wittig reaction when:
-
The desired product is the (Z)-alkene (using a non-stabilized ylide).
-
A simple alkyl group needs to be introduced without an adjacent electron-withdrawing group.[9]
For syntheses requiring high (Z)-selectivity, the Still-Gennari modification of the HWE reaction is often the superior choice. Conversely, to obtain (E)-alkenes from non-stabilized ylides that would typically give (Z)-products, the Schlosser modification of the Wittig reaction is a valuable strategy. By understanding the nuances of each reaction, researchers can strategically select the optimal olefination method to efficiently achieve their synthetic goals.
References
- 1. youtube.com [youtube.com]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. synarchive.com [synarchive.com]
- 8. Schlosser Modification [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Spectroscopic Analysis of Horner-Wadsworth-Emmons Products
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its ability to create carbon-carbon double bonds with high stereoselectivity, typically favoring the formation of (E)-alkenes. This reaction, which involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone, is fundamental in the synthesis of pharmaceuticals, natural products, and other complex organic molecules.
Accurate and efficient characterization of the resulting α,β-unsaturated products is critical for researchers. This guide provides a detailed comparison of the spectroscopic techniques used to analyze HWE products, offering experimental data and protocols to aid in structural elucidation and stereochemical assignment. We will compare these characteristics with those of products from the primary alternative, the Wittig reaction.
Spectroscopic Characterization of HWE Products
The primary products of the HWE reaction, particularly when using phosphonoacetate reagents, are α,β-unsaturated esters. Their structure and stereochemistry are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the stereochemistry of HWE products. The coupling constant (J-value) between the two vinylic protons is diagnostic for the geometry of the double bond.
-
¹H NMR: In the proton NMR spectrum, the vinylic protons of the α,β-unsaturated system give rise to characteristic signals. For the favored (E)-isomer, the coupling constant between these protons is typically large, in the range of 15-18 Hz.[1] The corresponding (Z)-isomer exhibits a smaller coupling constant, usually between 10-12 Hz. The chemical shifts of these protons are also informative, with the β-proton appearing further downfield due to deshielding by the carbonyl group.
-
³¹P NMR: Phosphorus NMR can be used to monitor the progress of the reaction by observing the disappearance of the starting phosphonate signal and the appearance of the water-soluble phosphate (B84403) byproduct.[2] This technique is particularly useful for mechanistic studies and reaction optimization.[3]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (typically 165-175 ppm) and the two olefinic carbons (α-carbon and β-carbon).
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups in the HWE product. For an α,β-unsaturated ester, two distinct peaks are of primary importance:
-
C=O Stretch: The carbonyl (C=O) stretching frequency is lowered by conjugation with the C=C double bond. For α,β-unsaturated esters, this peak typically appears in the range of 1715-1730 cm⁻¹. This is a lower frequency compared to saturated esters, which absorb at 1735-1750 cm⁻¹.[4]
-
C=C Stretch: The alkene (C=C) stretching vibration appears around 1620-1650 cm⁻¹. This peak can sometimes be weak, but its presence alongside the conjugated carbonyl peak is strong evidence for the desired product structure.
Mass Spectrometry (MS)
Mass spectrometry is primarily used to confirm the molecular weight of the HWE product. Techniques like Electrospray Ionization (ESI-MS) can readily show the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), confirming that the desired transformation has occurred.[5]
Comparison with Wittig Reaction Products
The Wittig reaction is a classic alternative for olefination. While both reactions convert a carbonyl group to an alkene, they have key differences that manifest in their products and subsequent analysis.
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction (with unstabilized ylides) |
| Primary Product | Predominantly (E)-alkene (thermodynamic control).[6][7] | Predominantly (Z)-alkene (kinetic control).[8] |
| ¹H NMR Signature | Large vinylic coupling constant (J ≈ 15-18 Hz). | Small vinylic coupling constant (J ≈ 10-12 Hz). |
| Phosphorus Byproduct | Water-soluble dialkyl phosphate salt.[9][10] | Triphenylphosphine (B44618) oxide (Ph₃P=O).[8] |
| Purification & Spectra | Byproduct is easily removed by aqueous extraction, leading to cleaner crude products and simpler spectra. | Byproduct is often difficult to remove via chromatography, potentially complicating spectral analysis.[9][11] |
The most significant practical advantage of the HWE reaction is the easy removal of its byproduct.[8] The dialkyl phosphate salt is water-soluble and can be washed away during workup, whereas the triphenylphosphine oxide from the Wittig reaction is organic-soluble and often requires careful chromatography for complete removal.
Quantitative Data Summary
Table 1: Typical ¹H NMR Data for α,β-Unsaturated Esters
| Isomer | Vinylic Proton | Typical Chemical Shift (ppm) | Typical Coupling Constant (J, Hz) |
| (E)-Isomer | α-H | 5.8 - 6.5 | 15 - 18 |
| β-H | 6.7 - 7.5 | 15 - 18 | |
| (Z)-Isomer | α-H | 5.7 - 6.2 | 10 - 12 |
| β-H | 6.3 - 6.9 | 10 - 12 |
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | Saturated Ester | α,β-Unsaturated Ester (HWE Product) |
| C=O Stretch | 1750 - 1735 | 1730 - 1715 |
| C-O Stretch | 1300 - 1000[12][4] | 1300 - 1000[12][4] |
| C=C Stretch | N/A | ~1650 - 1620 |
Experimental Protocols
Below are generalized protocols for the spectroscopic analysis of a typical HWE product. Instrument parameters should be optimized for the specific compound and available equipment.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified HWE product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard 1D proton experiment.
-
Parameters: Acquire at least 16 scans with a relaxation delay of 1-2 seconds. The spectral width should cover the range of approximately 0-12 ppm. .
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Integrate all signals and determine the coupling constants for the vinylic protons.
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat (Liquid): Place a drop of the liquid sample between two NaCl or KBr plates.
-
Solid (Thin Film): Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate.
-
ATR: Place the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Collect a background spectrum first. Then, scan the sample over the range of 4000-400 cm⁻¹, typically averaging 16-32 scans for a good signal-to-noise ratio.
-
-
Data Analysis: Identify the key absorption bands, paying close attention to the carbonyl and alkene stretching regions.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. A small amount of formic acid or sodium acetate (B1210297) may be added to promote ionization.
-
Data Acquisition:
-
Instrument: Mass spectrometer with an ESI or APCI source.
-
Method: Infuse the sample solution directly into the source or use a Liquid Chromatography (LC-MS) system.
-
Parameters: Acquire data in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions. Scan a mass range appropriate for the expected molecular weight of the product.
-
-
Data Analysis: Identify the peak corresponding to the molecular ion to confirm the molecular weight of the product.
Mandatory Visualizations
Caption: Workflow for HWE reaction and subsequent spectroscopic analysis.
Caption: Logical comparison of HWE and Wittig reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying the formation of stereoisomers on-line during an HWE reaction employing benchtop NMR spectroscopy - Magritek [magritek.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. delval.edu [delval.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
A Researcher's Guide to the Characterization of E and Z Isomers from Horner-Wadsworth-Emmons Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction, particularly in the stereoselective formation of (E)-alkenes and the ease of product purification. However, the reaction can also yield the (Z)-isomer, necessitating robust analytical techniques to distinguish and quantify these geometric isomers. This guide provides a comprehensive comparison of the primary methods used for the characterization of E and Z isomers resulting from HWE reactions, complete with experimental data and detailed protocols to aid researchers in drug development and other scientific fields.
Comparison of Analytical Techniques
The choice of analytical technique for the characterization of E and Z isomers is dictated by the specific requirements of the research, including the need for quantitative analysis, definitive stereochemical assignment, and the physical state of the sample. The most commonly employed methods are Nuclear Magnetic Resonance (NMR) spectroscopy, various forms of chromatography, and X-ray crystallography.
| Technique | Principle | Key Differentiating Parameter(s) | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Exploits the differential magnetic environments of protons in E and Z isomers. | Vicinal coupling constants (J-values) between olefinic protons. | Provides rapid and quantitative information on the E/Z ratio in a mixture. Non-destructive. | Requires soluble samples. May require high-field instruments for complex spectra. |
| Chromatography (Column, HPLC, SFC) | Differential partitioning of isomers between a stationary phase and a mobile phase. | Retention time (tᵣ) or elution volume. | Allows for the physical separation of isomers for further analysis or use. Applicable to a wide range of compounds. | Can be time-consuming for preparative scale. Method development may be required. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | The three-dimensional arrangement of atoms in the crystal lattice. | Provides unambiguous, absolute stereochemical assignment. | Requires a suitable single crystal, which can be challenging to obtain. Not applicable to non-crystalline materials. |
Quantitative Data for Isomer Characterization
The following tables provide representative experimental data for the characterization of E and Z isomers from HWE reactions using the techniques discussed.
Table 1: ¹H NMR Spectroscopy Data
The vicinal coupling constant (J) between the protons on the double bond is a reliable indicator of stereochemistry. For α,β-unsaturated esters and ketones, the trans coupling constant (³JE) is consistently larger than the cis coupling constant (³JZ).
| Compound Class | Isomer | Olefinic Proton Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Ethyl Cinnamate | E | Ha: 6.43, Hb: 7.68 | ~16[1] |
| Z | Ha: 5.88, Hb: 6.90 | ~11[1] | |
| α,β-Unsaturated Ketone | E | ~6.59 | - |
| Z | ~5.71 | - |
Note: Chemical shifts can vary depending on the solvent and the specific structure of the molecule.
Table 2: Chromatographic Separation Data
The retention times of E and Z isomers differ based on their polarity and interaction with the stationary phase. Generally, the less polar E-isomer elutes earlier in normal-phase chromatography, while the elution order may be reversed in reversed-phase chromatography.
| Technique | Compound | Stationary Phase | Mobile Phase | E-Isomer Retention Time (min) | Z-Isomer Retention Time (min) |
| HPLC | (Z)-Methyl 3-(3-(benzyloxy)phenyl)but-2-enoate | Silica (B1680970) Gel | n-hexane/ethyl acetate (B1210297) (95:5) | 6.7[2] | 5.2[2] |
| SFC | (E/Z)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one | Chiral Stationary Phase | CO₂ with co-solvent | ~3.5 | ~4.5 |
Table 3: X-ray Crystallography Data
X-ray crystallography provides definitive proof of the E/Z configuration by determining the precise spatial arrangement of atoms.
| Compound | Isomer | Crystal System | Space Group | Unit Cell Dimensions |
| Stilbene Derivative | E | Monoclinic | P2₁/c | a = 8.5659 Å, b = 16.399 Å, c = 11.224 Å, β = 95.27° |
| Z | Orthorhombic | Pca2₁ | a = 4.1223 Å, b = 19.113 Å, c = 19.453 Å |
Experimental Protocols
Detailed methodologies are crucial for the successful characterization of E and Z isomers.
Protocol 1: ¹H NMR Spectroscopy for E/Z Ratio Determination
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the crude HWE reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of 0.6-0.7 mL in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the FID to obtain the spectrum. Identify the signals corresponding to the olefinic protons of the E and Z isomers. Integrate the well-resolved signals of a specific proton for each isomer. The ratio of the integrals directly corresponds to the molar ratio of the E and Z isomers in the mixture. The coupling constants (J-values) between the vinylic protons are determined by measuring the distance between the split peaks. A larger J-value (typically 12-18 Hz) is indicative of the E-isomer, while a smaller J-value (typically 6-12 Hz) suggests the Z-isomer.
Protocol 2: HPLC Separation of E and Z Isomers
-
System Preparation: Use an HPLC system equipped with a UV detector. Select an appropriate column (e.g., C18 for reversed-phase or silica for normal-phase) and equilibrate it with the mobile phase.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents in the desired ratio (e.g., acetonitrile/water for reversed-phase or hexane/ethyl acetate for normal-phase). Degas the mobile phase before use.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Run: Inject the sample onto the column and monitor the elution profile at a suitable wavelength. The E and Z isomers will separate based on their differential retention on the stationary phase.
-
Data Analysis: Identify the peaks corresponding to the E and Z isomers based on their retention times. The peak areas can be used to determine the relative purity of each isomer.
Protocol 3: Column Chromatography with Silver Nitrate (B79036) for Enhanced Separation
For challenging separations, silica gel impregnated with silver nitrate can be highly effective due to the differential interaction of the silver ions with the π-electrons of the double bond in the E and Z isomers.
-
Preparation of AgNO₃-impregnated Silica Gel: Dissolve silver nitrate in a polar solvent (e.g., water or methanol). Add silica gel to this solution and mix thoroughly to form a slurry. Evaporate the solvent under reduced pressure to obtain a free-flowing powder. The typical loading is 10-20% (w/w) of AgNO₃.
-
Column Packing: Pack a chromatography column with the prepared AgNO₃-silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).
-
Sample Loading and Elution: Load the sample onto the column and elute with an appropriate solvent gradient. The isomer that forms a weaker complex with the silver ions will elute first.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure isomers.
Protocol 4: X-ray Crystallography for Absolute Structure Determination
-
Crystal Growth: Grow single crystals of the purified E and Z isomers. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and crystallographic parameters.
-
Structure Analysis: Analyze the refined structure to unambiguously determine the E or Z configuration of the double bond.
Visualizing the Workflow and Concepts
Graphviz diagrams are provided below to illustrate the key processes and relationships in the characterization of E and Z isomers from HWE reactions.
Caption: Workflow from HWE reaction to isomer characterization.
Caption: Comparison of analytical techniques for E/Z isomer analysis.
Caption: Simplified HWE reaction mechanism leading to E and Z isomers.
References
A Comparative Guide to Triethyl Phosphonoacetate Alternatives in Olefination Reactions
For researchers, scientists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the stereoselective synthesis of alkenes. Triethyl phosphonoacetate is a widely used, commercially available reagent known for its reliability in producing (E)-α,β-unsaturated esters with high yields and selectivity.[1][2] However, the demand for specific stereoisomers (particularly Z-alkenes) and the need to accommodate a wide range of functional groups have driven the development of numerous alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, to assist in reagent selection for specific synthetic challenges.
The standard HWE reaction involves the deprotonation of a phosphonate (B1237965) ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The resulting intermediate eliminates a water-soluble phosphate (B84403) byproduct to yield an alkene, simplifying purification compared to the traditional Wittig reaction.[3][4] The stereochemical outcome is a critical aspect, with standard HWE conditions typically favoring the thermodynamically more stable (E)-alkene.[5]
General Mechanism of the Horner-Wadsworth-Emmons Reaction
The HWE reaction proceeds through the formation of a phosphonate carbanion, which acts as a nucleophile. This carbanion attacks the carbonyl compound, leading to an oxaphosphetane intermediate that subsequently collapses to form the alkene and a phosphate salt.
Figure 1. General mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.
Performance Comparison of Olefination Reagents
The choice of reagent is primarily dictated by the desired stereochemical outcome (E vs. Z selectivity) and the nature of the carbonyl substrate. Below is a comparison of this compound with its key alternatives.
Reagents for (E)-Selective Olefination
While this compound is the benchmark for E-selectivity, other reagents can offer advantages in specific contexts. The Julia-Kocienski olefination is a prominent alternative that provides excellent E-selectivity under mild conditions.[6]
Reagents for (Z)-Selective Olefination
Achieving high Z-selectivity often requires moving beyond standard HWE reagents. The Still-Gennari and Ando modifications are the most powerful and widely used methods for synthesizing Z-alkenes.[7]
-
Still-Gennari Reagents: These reagents, such as bis(2,2,2-trifluoroethyl) phosphonoacetates, feature strongly electron-withdrawing groups.[5][8] This structural modification accelerates the elimination from the kinetically favored cis-oxaphosphetane intermediate, preventing equilibration and leading to the Z-alkene.[8][9]
-
Ando Reagents: These reagents utilize bulky and electron-withdrawing aryl groups on the phosphorus atom to favor the formation of Z-olefins.[10]
Other Notable Olefination Methods
-
Peterson Olefination: This method uses α-silylcarbanions and offers unique stereochemical control. The intermediate β-hydroxysilane can be isolated, and subsequent elimination under acidic or basic conditions leads to (E)- or (Z)-alkenes, respectively.[11][12][13]
-
Tebbe and Petasis Reagents: These organotitanium reagents are exceptionally useful for the methylenation of a broad range of carbonyl compounds, including less reactive substrates like esters, lactones, and amides, which are often challenging for phosphorus-based ylides.[14][15] The Petasis reagent is noted for being more stable to air and moisture than the Tebbe reagent.
Data Summary
The following table summarizes the performance of this compound and its alternatives based on typical outcomes.
| Reagent/Method Class | Primary Reagent Type | Typical Selectivity | Typical Yield Range (%) | Key Advantages | Key Limitations |
| Standard HWE | This compound | Highly E-selective[2] | 80-95 | Robust, reliable, simple purification[1][3] | Poor Z-selectivity |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonates | Highly Z-selective[5][9] | 70-95 | Excellent Z-selectivity, especially with KHMDS/18-crown-6[8] | Reagents are more expensive and complex to prepare[8] |
| Ando Olefination | Diaryl phosphonates | Highly Z-selective[10] | 70-90 | Provides high Z-selectivity under specific base conditions[16] | Steric hindrance can affect reactivity |
| Julia-Kocienski | Heteroaryl sulfones (e.g., PT-sulfone) | Highly E-selective[17][18] | 60-90 | Excellent E-selectivity, mild conditions, broad functional group tolerance[6] | Sulfone reagents can be more complex to prepare than phosphonates[12] |
| Peterson Olefination | α-Silylcarbanions | E- or Z-selective (condition-dependent)[11] | 70-90 | Stereochemical outcome is controllable by workup; volatile byproducts[12][13] | Requires stoichiometric use of strong bases; can be sterically sensitive |
| Tebbe/Petasis | Organotitanium reagents | N/A (Methylenation) | 60-95 | Reacts with esters, amides, and lactones; less basic than Wittig reagents[14] | Tebbe reagent is pyrophoric; often limited to methylenation[19] |
Logical Selection of Olefination Reagents
The selection of an appropriate olefination strategy depends on the target molecule's desired geometry and the carbonyl partner's reactivity. The following workflow illustrates a logical decision-making process.
Figure 2. Selection guide for olefination reagents based on desired alkene geometry.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for standard and Z-selective HWE reactions.
Protocol 1: General (E)-Selective HWE Reaction
This protocol is a general procedure for the olefination of an aldehyde using this compound to yield an (E)-α,β-unsaturated ester.
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (B95107) (THF).
-
Base Addition: Cool the flask to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.
-
Phosphonate Addition: Add this compound (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Carbonyl Addition: Cool the resulting clear solution back to 0°C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the (E)-α,β-unsaturated ester.
Protocol 2: Still-Gennari (Z)-Selective HWE Reaction
This protocol utilizes a modified phosphonate and specific conditions to favor the (Z)-alkene.[8][20]
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.05 equivalents) and 18-crown-6 (B118740) (1.1 equivalents) in anhydrous THF.
-
Base Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 1.0 equivalent) dropwise. Stir the mixture for 30 minutes at -78°C.
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78°C.
-
Reaction: Stir the reaction at -78°C for 1-3 hours, monitoring progress by TLC.
-
Quench and Workup: Quench the reaction at -78°C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Dilute with water and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the (Z)-α,β-unsaturated ester.[3]
General Experimental Workflow
The following diagram outlines the typical sequence of operations in a laboratory setting for performing an olefination reaction.
Figure 3. General laboratory workflow for olefination synthesis.
Conclusion
While this compound remains a robust and economical choice for the E-selective synthesis of α,β-unsaturated esters, a diverse array of alternative reagents offers superior control and expanded substrate scope. For high Z-selectivity, the Still-Gennari and Ando-type phosphonates are the reagents of choice. For challenging substrates like esters and amides, titanium-based reagents such as the Tebbe and Petasis reagents provide a powerful solution. Finally, methods like the Julia-Kocienski and Peterson olefinations offer distinct advantages in E-selectivity and stereochemical control, respectively. The optimal choice will depend on the specific synthetic target, desired stereochemistry, and substrate compatibility.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Peterson Olefination [organic-chemistry.org]
- 14. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 15. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Julia olefination - Wikipedia [en.wikipedia.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Comparative Guide to Phosphonate Reagents in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon double bonds through olefination is a cornerstone of modern organic synthesis, critical in the construction of complex molecules, including active pharmaceutical ingredients. Among the arsenal (B13267) of olefination methods, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability, stereocontrol, and operational advantages over the classical Wittig reaction. The choice of phosphonate (B1237965) reagent is paramount, directly influencing the yield and, most critically, the stereochemical outcome (E/Z selectivity) of the resulting alkene.
This guide provides an objective comparison of commonly employed phosphonate reagents, supported by experimental data, to inform reagent selection for specific synthetic challenges.
The Horner-Wadsworth-Emmons Reaction: An Overview
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to furnish an alkene.[1] A key advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification compared to the often-problematic triphenylphosphine (B44618) oxide generated in the Wittig reaction.[2] The phosphonate carbanions are also generally more nucleophilic than their phosphonium (B103445) ylide counterparts, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[1][3]
The stereochemical outcome of the HWE reaction is highly dependent on the structure of the phosphonate reagent, the reaction conditions (base, solvent, temperature), and the nature of the carbonyl substrate.[4] Generally, standard HWE reactions employing simple alkyl phosphonates favor the formation of the thermodynamically more stable (E)-alkene.[2][5] However, modifications to the phosphonate reagent have enabled highly selective synthesis of (Z)-alkenes.[1][5]
E-Selective Olefination: A Comparison of Common Phosphonates
For the synthesis of (E)-alkenes, the choice of phosphonate reagent can influence both yield and the degree of stereoselectivity. Below is a comparative summary of common phosphonates used for E-selective HWE reactions.
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | 95 | >95:5 | [5] |
| This compound | Cyclohexanecarboxaldehyde | NaH | DME | 25 | 91 | >95:5 | [5] |
| Trimethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | 93 | 90:10 | [5] |
| Diisopropyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | 85 | >95:5 | [2] |
Observations:
-
Alkyl Group Size: Increasing the steric bulk of the alkyl groups on the phosphonate (e.g., from methyl to ethyl to isopropyl) can enhance (E)-selectivity, likely by promoting thermodynamic equilibration of the intermediates.[2][6] However, very bulky groups may slightly decrease the reaction rate and yield.[6]
-
Cation Effect: The choice of counter-ion for the base can also play a role, with lithium salts sometimes favoring (E)-selectivity to a greater extent than sodium or potassium salts.[5]
Z-Selective Olefination: The Still-Gennari and Ando Modifications
The synthesis of (Z)-alkenes via the HWE reaction was revolutionized by the development of phosphonates bearing electron-withdrawing groups. These modifications, primarily the Still-Gennari and Ando protocols, kinetically favor the formation of the (Z)-isomer.[1][5]
-
Still-Gennari Reagents: These employ bis(2,2,2-trifluoroethyl) phosphonates. The highly electron-withdrawing trifluoroethyl groups are thought to accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration to the thermodynamically favored (E)-isomer.[1][7]
-
Ando Reagents: These utilize diaryl phosphonates, which also possess electron-withdrawing properties that promote (Z)-selectivity.[8]
-
Modified Still-Gennari Reagents: More recently, reagents with even more electron-withdrawing groups, such as bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, have been developed, showing excellent (Z)-selectivity.[9][10]
Below is a comparison of various Z-selective phosphonate reagents.
| Phosphonate Reagent | Aldehyde | Base/Additive | Solvent | Temp (°C) | Yield (%) | Z:E Ratio | Reference |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS/18-crown-6 | THF | -78 | 99 | 95:5 | [5] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Octanal | KHMDS/18-crown-6 | THF | -78 | 85 | 91:9 | [5] |
| Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 94 | 97:3 | [9] |
| Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | p-Nitrobenzaldehyde | NaH | THF | -20 | 99 | 98:2 | [10] |
| Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH | THF | -20 | 85 | 88:12 | [9] |
| Diphenyl phosphonoacetate | Benzaldehyde | KHMDS/18-crown-6 | THF | -78 | 89 | 90:10 | [8] |
Observations:
-
The Still-Gennari and related reagents consistently provide high (Z)-selectivity for a range of aromatic and aliphatic aldehydes.[9][10]
-
The modified Still-Gennari reagents with hexafluoroisopropyl groups can achieve excellent (Z)-selectivity at higher temperatures compared to the traditional Still-Gennari conditions, which is a significant practical advantage.[9]
-
For aliphatic aldehydes, achieving very high (Z)-selectivity can be more challenging than with aromatic aldehydes, though good to excellent selectivity is still attainable.[9]
Experimental Protocols
General Procedure for E-Selective Horner-Wadsworth-Emmons Reaction
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) at 0 °C under an inert atmosphere is added a solution of the trialkyl phosphonoacetate (1.1 mmol) in anhydrous THF (2 mL). The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction mixture is then cooled to 0 °C, and a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (E)-alkene.
General Procedure for Z-Selective Still-Gennari Olefination
To a solution of the bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere is added potassium bis(trimethylsilyl)amide (KHMDS, 1.1 mmol, as a solution in THF or toluene). The mixture is stirred at -78 °C for 30 minutes. A solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise. The reaction is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution (10 mL) and allowed to warm to room temperature. The mixture is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired (Z)-alkene.[1]
Visualizing the Reaction Pathways and Workflows
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: General experimental workflow for the HWE reaction.
Conclusion
The Horner-Wadsworth-Emmons reaction is a versatile and powerful tool for the stereoselective synthesis of alkenes. The choice of phosphonate reagent is a critical parameter that allows for the targeted synthesis of either (E)- or (Z)-alkenes with high fidelity. For (E)-selective olefinations, standard trialkyl phosphonoacetates are generally effective, with slight modifications to the alkyl groups and reaction conditions allowing for optimization. For the more challenging (Z)-selective olefinations, the Still-Gennari and related reagents bearing electron-withdrawing groups provide excellent stereocontrol. This guide serves as a starting point for reagent selection, and it is recommended to consult the primary literature for specific substrate and condition optimization.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Analysis of Horner-Wadsworth-Emmons Reaction Conversion
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its reliability in creating carbon-carbon double bonds, predominantly with high (E)-alkene selectivity. For researchers in pharmaceuticals and materials science, precise quantification of reaction conversion and stereoselectivity is paramount for process optimization, kinetic studies, and ensuring the purity of final products. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of HWE reaction conversion, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
Several analytical methods can be employed to monitor the progress of an HWE reaction and quantify the formation of products and the consumption of reactants. The choice of technique often depends on factors such as the physical properties of the reactants and products, the required level of precision, the need for real-time monitoring, and available instrumentation. The most commonly used methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and in-situ Infrared (IR) spectroscopy.
| Analytical Technique | Principle | Sample Preparation | Speed | Destructive? | Key Advantages | Key Disadvantages |
| ¹H-NMR Spectroscopy | Measures the nuclear magnetic resonance of hydrogen atoms. Signal integrals are directly proportional to the number of protons. | Dissolution in a deuterated solvent, addition of an internal standard. | Moderate (minutes per sample) | No | Provides structural information, inherently quantitative without response factor calibration, excellent for determining E/Z isomer ratios. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Aliquot quenching, dilution in a suitable solvent, addition of an internal standard. | Fast (minutes per sample) | Yes (sample is vaporized) | High resolution and sensitivity, suitable for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Aliquot quenching, dilution in the mobile phase, filtration. | Moderate (minutes per sample) | No (sample can be recovered) | Wide applicability to a broad range of compounds, including non-volatile and thermally labile ones. | E/Z isomers may have different UV response factors, requiring careful calibration for accurate quantification; co-elution can be an issue. |
| In-situ FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | None for in-situ monitoring. | Very Fast (real-time) | No | Allows for continuous, real-time monitoring of reaction kinetics without sampling, provides information on functional group changes. | Lower sensitivity and selectivity compared to other methods, complex data analysis for overlapping peaks. |
Experimental Protocols
To provide a practical context, the following are detailed methodologies for the quantitative analysis of a model HWE reaction: the synthesis of ethyl cinnamate (B1238496) from benzaldehyde (B42025) and triethyl phosphonoacetate.
Quantitative ¹H-NMR Spectroscopy
Objective: To determine the reaction conversion and the E/Z isomer ratio.
Instrumentation: 400 MHz NMR Spectrometer.
Materials:
-
Deuterated chloroform (B151607) (CDCl₃)
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or another suitable standard with non-overlapping signals.
Procedure:
-
Sample Preparation: At various time points, a small aliquot (e.g., 50 µL) of the reaction mixture is withdrawn and quenched in a vial containing CDCl₃ (e.g., 600 µL) and a precisely known concentration of the internal standard.
-
Data Acquisition: Acquire a ¹H-NMR spectrum for each sample. Ensure a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for complete spin relaxation for accurate integration.
-
Data Analysis:
-
Identify characteristic, well-resolved signals for the aldehyde proton of benzaldehyde (e.g., ~10 ppm), the vinylic protons of the (E)- and (Z)-ethyl cinnamate isomers, and a signal from the internal standard.
-
Integrate the respective signals.
-
Calculate the concentration of each species relative to the internal standard.
-
Determine the reaction conversion by comparing the initial concentration of the limiting reagent (benzaldehyde) to its concentration at a given time.
-
Calculate the E/Z isomer ratio by comparing the integrals of the characteristic vinylic protons for each isomer. For instance, the coupling constant for the vinylic protons of the (E)-isomer is typically larger (~16 Hz) than that of the (Z)-isomer (~12 Hz).[1]
-
Gas Chromatography (GC-FID)
Objective: To quantify the consumption of benzaldehyde and the formation of ethyl cinnamate.
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
Materials:
-
GC-grade solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Internal Standard (IS): A stable, volatile compound not present in the reaction mixture (e.g., dodecane).
Procedure:
-
Calibration Curve: Prepare a series of standard solutions containing known concentrations of benzaldehyde, (E)-ethyl cinnamate, (Z)-ethyl cinnamate, and a fixed concentration of the internal standard. Analyze each standard by GC to generate calibration curves based on the peak area ratios of the analytes to the internal standard.
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture, quench it (e.g., with a small amount of water), and dilute it with the GC solvent containing the internal standard.
-
GC Analysis: Inject the prepared sample into the GC. A typical temperature program could be:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Data Analysis: Identify and integrate the peaks corresponding to benzaldehyde, the ethyl cinnamate isomers, and the internal standard. Use the calibration curves to determine the concentration of each analyte.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To separate and quantify the reactants and products.
Instrumentation: HPLC system with a UV detector.
Materials:
-
HPLC-grade solvents (e.g., acetonitrile (B52724) and water).
-
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Method Development: Develop a gradient or isocratic HPLC method that provides good separation between benzaldehyde, this compound, and the (E)- and (Z)-isomers of ethyl cinnamate. A typical mobile phase could be a gradient of water and acetonitrile.
-
Calibration: Prepare standard solutions of known concentrations for all analytes and inject them to determine their retention times and response factors at a specific UV wavelength (e.g., 254 nm or 280 nm). Note that the E and Z isomers may have different extinction coefficients, requiring separate calibration curves for accurate quantification.[2]
-
Sample Preparation: At different time points, take an aliquot from the reaction, quench it, and dilute it with the mobile phase to a suitable concentration. Filter the sample before injection.
-
HPLC Analysis: Inject the samples and record the chromatograms.
-
Data Analysis: Integrate the peak areas of the separated components and use the calibration data to calculate their concentrations.
Visualizing the Process
Diagrams created using Graphviz (DOT language) can effectively illustrate the reaction pathway and experimental workflows.
Caption: Simplified reaction pathway of the Horner-Wadsworth-Emmons reaction.
Caption: General experimental workflow for quantitative analysis of an HWE reaction.
Conclusion
The quantitative analysis of Horner-Wadsworth-Emmons reaction conversion can be effectively achieved through various analytical techniques. ¹H-NMR spectroscopy offers the advantage of being an absolute quantitative method that also provides structural information, making it ideal for determining stereoisomeric ratios. Chromatographic methods like GC and HPLC provide high sensitivity and resolution, though they require careful calibration, especially when dealing with isomers that may have different detector responses. In-situ FTIR spectroscopy is a powerful tool for real-time kinetic monitoring, offering insights into reaction mechanisms. The selection of the most appropriate technique will depend on the specific requirements of the research, including the nature of the substrates and products, and the desired level of analytical detail.
References
A Comparative Guide to Isotopic Labeling Studies with Triethyl Phosphonoacetate
For researchers, scientists, and drug development professionals, isotopic labeling is a critical tool for elucidating metabolic pathways, reaction mechanisms, and the fate of drug candidates. Triethyl phosphonoacetate, a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, offers a versatile platform for the introduction of isotopically labeled acetate (B1210297) units into a wide range of molecules. This guide provides a comparative overview of the use of isotopically labeled this compound in tracer studies, detailing its synthesis, application, and comparison with alternative labeling strategies.
Introduction to Isotopic Labeling with this compound
This compound is widely used in organic synthesis to create carbon-carbon double bonds with high stereoselectivity, typically favoring the (E)-isomer.[1][2][3] By incorporating stable isotopes such as ¹³C or ²H (deuterium) into the this compound molecule, researchers can introduce a traceable marker into a target molecule. This allows for the precise tracking of the labeled fragment through complex biological or chemical systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The primary application of isotopically labeled this compound is in the synthesis of α,β-unsaturated esters where the labeled two-carbon unit originating from the phosphonoacetate is incorporated into the final product. This strategy is particularly valuable for:
-
Metabolic Flux Analysis: Tracing the incorporation of acetate units into lipids, polyketides, and other metabolites.
-
Pharmacokinetic Studies: Following the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate containing a labeled moiety.
-
Reaction Mechanism Elucidation: Investigating the intricate steps of chemical transformations.
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be achieved through the Michaelis-Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds.[4][5] The choice of labeled precursor will determine the position of the isotopic label in the final reagent.
Example: Synthesis of [1,2-¹³C₂]-Triethyl phosphonoacetate
A common route involves the reaction of triethyl phosphite (B83602) with an isotopically labeled ethyl haloacetate.
Caption: Synthesis of [1,2-¹³C₂]-Triethyl phosphonoacetate.
Experimental Protocol: Synthesis of [1,2-¹³C₂]-Triethyl phosphonoacetate
-
Materials: Triethyl phosphite, Ethyl [1,2-¹³C₂]bromoacetate.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine equimolar amounts of triethyl phosphite and ethyl [1,2-¹³C₂]bromoacetate.
-
Heat the reaction mixture, typically to around 120-150 °C, and monitor the reaction progress by ³¹P NMR spectroscopy.
-
The reaction is generally complete within a few hours, indicated by the disappearance of the triethyl phosphite signal and the appearance of the product signal.
-
The crude product is then purified by vacuum distillation to yield pure [1,2-¹³C₂]-Triethyl phosphonoacetate.[5]
-
Application in Horner-Wadsworth-Emmons Reaction
Once synthesized, the isotopically labeled this compound can be used in a standard HWE reaction to introduce the labeled acetate moiety into a target molecule.
Caption: Horner-Wadsworth-Emmons reaction workflow.
Experimental Protocol: HWE Reaction with [1,2-¹³C₂]-Triethyl phosphonoacetate
-
Materials: [1,2-¹³C₂]-Triethyl phosphonoacetate, a suitable aldehyde or ketone, a base (e.g., sodium hydride), and an anhydrous solvent (e.g., tetrahydrofuran).
-
Procedure:
-
Suspend the base (e.g., sodium hydride) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add the [1,2-¹³C₂]-Triethyl phosphonoacetate dropwise.
-
Stir the mixture at room temperature for approximately 1 hour to ensure complete formation of the phosphonate (B1237965) carbanion.[6]
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde or ketone in the anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting labeled α,β-unsaturated ester by flash column chromatography.
-
Comparison with Alternative Labeling Strategies
While the use of isotopically labeled this compound is a powerful method for introducing a labeled two-carbon unit, other isotopic labeling strategies exist for tracing studies. The choice of method depends on the specific research question, the target molecule, and the available instrumentation.
| Labeling Strategy | Description | Advantages | Disadvantages |
| Labeled this compound | Site-specific introduction of a labeled two-carbon (acetate) unit via the HWE reaction. | High specificity of label placement; versatile for synthesizing a wide range of unsaturated esters. | Requires custom synthesis of the labeled reagent; limited to introducing an acetate-derived moiety. |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Metabolic labeling where cells are grown in media containing "heavy" or "light" amino acids.[7] | In vivo labeling provides a more accurate representation of cellular processes; excellent for quantitative proteomics.[7] | Limited to cell culture experiments; can be expensive; not suitable for all cell types. |
| Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) / Tandem Mass Tags (TMT) | Chemical labeling of peptides after protein extraction and digestion.[7][8] | High multiplexing capabilities allow for the comparison of multiple samples simultaneously; applicable to a wide range of sample types.[7] | In vitro labeling may introduce variability; can suffer from ratio compression.[7] |
| ¹³C-Glucose or ¹³C-Glutamine Tracing | Cells or organisms are fed with glucose or glutamine uniformly labeled with ¹³C to trace central carbon metabolism. | Provides a global view of metabolic pathways. | Label scrambling can complicate data interpretation; may not be suitable for tracing specific biosynthetic pathways that do not originate from central carbon metabolism. |
| Deuterated Water (D₂O) Labeling | Administration of D₂O to label a wide range of biomolecules through metabolic incorporation of deuterium. | Relatively inexpensive; provides information on the synthesis and turnover rates of various macromolecules. | Lower specificity of labeling; can be challenging to pinpoint the exact location of the label without advanced analytical techniques. |
Data Presentation and Analysis
The analysis of molecules labeled with this compound typically involves mass spectrometry to determine the incorporation and position of the isotopic label.
Table 1: Hypothetical Mass Spectrometry Data for a Labeled Product
| Compound | Isotopic Label | Expected m/z (M+H)⁺ | Observed m/z (M+H)⁺ | Isotopic Enrichment (%) |
| Ethyl Cinnamate | Unlabeled | 177.08 | 177.08 | - |
| Ethyl [2,3-¹³C₂]cinnamate | ¹³C₂ | 179.09 | 179.09 | >98% |
This data would confirm the successful incorporation of the two ¹³C atoms from the labeled this compound into the final product. Further analysis by tandem MS (MS/MS) can be used to fragment the molecule and confirm the precise location of the labels.
Conclusion
Isotopically labeled this compound serves as a valuable and specific tool for researchers in various scientific disciplines. Its utility in the Horner-Wadsworth-Emmons reaction allows for the precise introduction of a labeled two-carbon unit, enabling detailed tracer studies. While alternative labeling methods like SILAC and global metabolic tracers offer broader insights into cellular metabolism, the targeted approach provided by labeled this compound is unparalleled for studying the synthesis and fate of molecules derived from an acetate building block. The choice of the appropriate labeling strategy should be carefully considered based on the specific experimental goals and the biological or chemical system under investigation.
References
- 1. This compound|CAS 867-13-0|Reagent [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Enamine [enamine.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Page loading... [guidechem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Performance of isobaric and isotopic labeling in quantitative plant proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Mechanistic Deep Dive: The Horner-Wadsworth-Emmons Reaction vs. Olefination Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the stereoselective formation of carbon-carbon double bonds is a cornerstone of molecular design. The Horner-Wadsworth-Emmons (HWE) reaction stands as a powerful and versatile tool for olefination, offering distinct advantages over the classical Wittig reaction and other methods. This guide provides an objective comparison of the HWE reaction with its alternatives, supported by experimental data, to inform strategic decisions in synthetic planning.
The HWE reaction utilizes a phosphonate-stabilized carbanion to convert aldehydes and ketones into alkenes, typically with a strong preference for the formation of the thermodynamically more stable (E)-alkene.[1][2] This contrasts with the Wittig reaction, which often favors the kinetic (Z)-alkene, particularly with non-stabilized ylides. Key advantages of the HWE reaction include the facile removal of the water-soluble phosphate (B84403) byproduct, the increased nucleophilicity of the phosphonate (B1237965) carbanion allowing for reactions with sterically hindered ketones, and generally higher (E)-selectivity.[2][3]
Performance Comparison: HWE vs. Wittig and the Still-Gennari Modification
The choice of olefination method significantly impacts reaction yield and, crucially, the stereochemical outcome. The following tables summarize comparative data for the standard HWE reaction, the Wittig reaction, and the Still-Gennari modification of the HWE reaction, which is specifically designed to favor the formation of (Z)-alkenes.
| Reaction | Reagent | Aldehyde | Base | Solvent | Yield (%) | E:Z Ratio |
| HWE | Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | >90 | >95:5 |
| Wittig (Stabilized) | (Carbethoxymethylene)triphenylphosphorane | Benzaldehyde | - | Benzene | 85-95 | >95:5 |
| Wittig (Non-stabilized) | Methylenetriphenylphosphorane | Benzaldehyde | n-BuLi | THF | 70-90 | <10:90 |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | p-Tolualdehyde | KHMDS, 18-crown-6 (B118740) | THF | 78 | 1:15.5[4] |
Table 1: Comparison of Olefination Reactions for the Synthesis of α,β-Unsaturated Esters. This table highlights the general trends in yield and stereoselectivity for the HWE, Wittig, and Still-Gennari reactions. The standard HWE and stabilized Wittig reactions are highly effective for producing (E)-alkenes, while non-stabilized Wittig reagents and the Still-Gennari modification provide access to (Z)-alkenes.
Mechanistic Insights: A Tale of Two Pathways
The divergent stereochemical outcomes of the HWE and Wittig reactions can be rationalized by their respective reaction mechanisms.
The Horner-Wadsworth-Emmons reaction proceeds through the following key steps:
-
Deprotonation: A base removes the acidic proton alpha to the phosphonate and an electron-withdrawing group (EWG), forming a phosphonate carbanion.[1]
-
Nucleophilic Addition: The phosphonate carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.[1]
-
Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring called an oxaphosphetane.[5]
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct.[5] The formation of the more stable (E)-alkene is favored due to thermodynamic control in the equilibration of the intermediates.[1]
Figure 1. General mechanism of the Horner-Wadsworth-Emmons reaction.
The Still-Gennari modification achieves (Z)-selectivity by using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strongly dissociating conditions (e.g., KHMDS and 18-crown-6).[3] These modifications are believed to accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled formation of the (Z)-alkene.[5]
In contrast, the Wittig reaction mechanism and its stereochemical outcome are highly dependent on the nature of the phosphorus ylide. With non-stabilized ylides, the reaction is thought to proceed via a concerted [2+2] cycloaddition to form the oxaphosphetane, leading to the kinetic (Z)-product. For stabilized ylides, the reaction is reversible and proceeds under thermodynamic control, favoring the (E)-alkene.
Experimental Protocols
General Procedure for the Horner-Wadsworth-Emmons Reaction (E-selective)
To a solution of the phosphonate reagent (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portionwise. The mixture is stirred at 0 °C for 30 minutes, and then a solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-16 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (E)-alkene.
Experimental Protocol for the Still-Gennari Olefination (Z-selective)
To a solution of bis(2,2,2-trifluoroethyl)phosphonate reagent (2.0 equivalents) and 18-crown-6 (3.0 equivalents) in anhydrous THF at -78 °C is added a solution of potassium bis(trimethylsilyl)amide (KHMDS) (2.1 equivalents) in THF dropwise. The mixture is stirred for 30 minutes at -78 °C. A solution of the aldehyde (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred overnight.[4] The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate.[4] The combined organic layers are washed with 2 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4] The residue is purified by column chromatography to yield the (Z)-alkene.[4]
Figure 2. Comparative experimental workflow for HWE and Still-Gennari reactions.
Factors Influencing Stereoselectivity
The E/Z selectivity of the Horner-Wadsworth-Emmons reaction can be fine-tuned by modulating several reaction parameters.
Figure 3. Key factors influencing the stereochemical outcome of the HWE reaction.
Conclusion
The Horner-Wadsworth-Emmons reaction is a highly reliable and versatile method for the synthesis of alkenes, particularly for accessing the (E)-isomer with high stereoselectivity. Its operational simplicity, coupled with the ease of byproduct removal, makes it a preferred choice in many synthetic applications. For the challenging synthesis of (Z)-alkenes, the Still-Gennari modification provides a powerful solution. By understanding the underlying mechanistic principles and the influence of reaction parameters, researchers can effectively leverage the HWE reaction and its variants to achieve their desired stereochemical outcomes in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI AMERICA [tcichemicals.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
A Comparative Guide to Computational Modeling of Horner-Wadsworth-Emmons (HWE) Transition States
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic organic chemistry, prized for its ability to stereoselectively form carbon-carbon double bonds.[1][2] Computational modeling has become an indispensable tool for understanding the intricate details of the HWE reaction mechanism, particularly the transition states that govern its stereochemical outcome. This guide provides an objective comparison of computational methods for modeling HWE transition states, supported by available data, and explores alternative olefination reactions from a computational perspective.
Comparing Computational Methods for HWE Transition States
The accuracy of computational predictions for HWE transition states is highly dependent on the chosen theoretical method and basis set. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy. Below is a summary of commonly employed methods and their performance characteristics.
Data Presentation: Performance of Computational Methods
| Computational Method | Key Features & Performance Insights | Typical Basis Set |
| Hartree-Fock (HF) | A fundamental ab initio method. Provides a qualitative understanding of the reaction mechanism but often overestimates activation energies due to the lack of electron correlation.[3] | 6-31G* or larger |
| B3LYP | A popular hybrid DFT functional. Generally provides a good balance of accuracy and computational cost for organic reactions. May require dispersion corrections for systems with significant non-covalent interactions.[4] | 6-31G*, 6-31+G**, cc-pVTZ |
| M06-2X | A hybrid meta-GGA functional. Often shows good performance for main-group thermochemistry and reaction kinetics, including transition state energies.[5] | 6-311+G(d,p), def2-TZVP |
| ωB97X-D | A range-separated hybrid functional with empirical dispersion correction. Generally performs well for activation energies and systems where long-range interactions are important.[5] | def2-TZVP or larger |
Note: The choice of basis set is crucial. For phosphorus-containing compounds like the phosphonates in the HWE reaction, it is generally recommended to use basis sets that include polarization and diffuse functions (e.g., adding * or ** and + to Pople-style basis sets) to accurately describe the electronic structure of the hypervalent phosphorus center in the transition state.
Alternative Olefination Reactions: A Computational Viewpoint
The HWE reaction is one of several powerful olefination methods. The Wittig and Julia-Kocienski reactions are notable alternatives, each with its own mechanistic nuances that can be explored computationally.
| Olefination Reaction | Computational Modeling Insights | Key Advantages/Disadvantages |
| Wittig Reaction | Computational studies have been instrumental in elucidating the mechanism, particularly the formation and decomposition of the oxaphosphetane intermediate. The stereochemical outcome (E/Z selectivity) is a key focus of computational investigations. | Advantages: Widely applicable. Disadvantages: Often produces triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to remove. Stereoselectivity can be difficult to control. |
| Julia-Kocienski Olefination | Computational studies have explored the mechanism, including the initial addition of the sulfonyl anion to the aldehyde and the subsequent Smiles rearrangement and elimination steps.[6][7][8] DFT calculations have been used to rationalize the high E-selectivity typically observed.[9] | Advantages: Excellent E-selectivity, byproducts are generally easy to remove.[9] Disadvantages: The classical Julia olefination is a multi-step process. |
Experimental Protocols: A Guide to HWE Transition State Modeling
Reproducibility is a cornerstone of scientific research. The following protocols outline the general steps for modeling HWE transition states using common quantum chemistry software packages like Gaussian and ORCA.
General Workflow for Transition State Calculation
A typical workflow for locating and verifying a transition state is as follows:
-
Reactant and Product Optimization: Independently optimize the geometries of the reactants (phosphonate carbanion and aldehyde) and the final products (alkene and phosphate (B84403) byproduct).
-
Transition State Guess: Generate an initial guess structure for the transition state. This can be done by manually modifying the geometry of the reactants towards the expected transition state structure or by using automated tools like the Synchronous Transit-Guided Quasi-Newton (STQN) method (QST2 or QST3 in Gaussian).[10][11]
-
Transition State Optimization: Optimize the guess structure to a first-order saddle point on the potential energy surface. This is typically done using algorithms like the Berny optimization in Gaussian or the OptTS feature in ORCA.[12][13]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[14]
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state connects the desired reactants and products, an IRC calculation can be performed. This traces the minimum energy path downhill from the transition state in both directions.
Sample Gaussian Input for Transition State Optimization
Caption: A sample Gaussian 16 input file for a transition state optimization using the B3LYP functional and the 6-31+G(d,p) basis set. Opt=(TS,CalcFC,NoEigentest) requests a transition state search, calculating the force constants at the first step. Freq requests a frequency calculation to verify the nature of the stationary point.
Sample ORCA Input for a Nudged Elastic Band (NEB) Calculation
The Nudged Elastic Band (NEB) method is a powerful tool for finding the minimum energy path and the transition state between given reactant and product structures.[15]
Caption: A sample ORCA input for a NEB calculation to find the transition state between reactant.xyz and product.xyz using 10 intermediate images.
Visualizing Reaction Pathways and Workflows
HWE Reaction Mechanism
The HWE reaction proceeds through a series of steps, including the initial nucleophilic attack of the phosphonate (B1237965) carbanion on the carbonyl compound, formation of an oxaphosphetane intermediate, and subsequent elimination to yield the alkene and a phosphate byproduct.[1]
Caption: Simplified signaling pathway of the Horner-Wadsworth-Emmons reaction.
Computational Workflow for Transition State Analysis
The process of computationally modeling a transition state involves a logical sequence of calculations to ensure the accuracy and validity of the results.
Caption: A logical workflow for the computational modeling of a reaction transition state.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. | Semantic Scholar [semanticscholar.org]
- 4. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. hpc.chem.wisc.edu [hpc.chem.wisc.edu]
- 11. youtube.com [youtube.com]
- 12. 4.3. Transition State Searches — ORCA 6.1.1 Manual [orca-manual.mpi-muelheim.mpg.de]
- 13. google.com [google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Procedure for Investigating Reaction Mechanisms in ORCA [geoffreyweal.github.io]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
